3,5-Bis(ethylamino)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
652968-38-2 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3,5-bis(ethylamino)benzoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-3-12-9-5-8(11(14)15)6-10(7-9)13-4-2/h5-7,12-13H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
MQUUTNPLPOPZLW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=CC(=C1)C(=O)O)NCC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 3,5-Bis(ethylamino)benzoic Acid from 3,5-Diaminobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of the Synthetic Strategy
The synthesis of 3,5-Bis(ethylamino)benzoic acid from 3,5-diaminobenzoic acid can be efficiently achieved through a one-pot reductive amination reaction. This method involves the reaction of the primary amino groups of 3,5-diaminobenzoic acid with acetaldehyde in the presence of a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This approach is favored over direct alkylation with ethyl halides, as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts, thus offering higher selectivity and yield.[2]
The reaction proceeds via the in situ formation of an intermediate imine from the condensation of the amine and acetaldehyde, which is then immediately reduced by the hydride reagent to the corresponding secondary amine. The use of sodium triacetoxyborohydride is particularly advantageous as it is a mild reagent that can be used in a variety of solvents and is tolerant of many functional groups.[3]
Data Presentation: Reactant and Product Information
A summary of the key chemical entities involved in the proposed synthesis is provided in the table below for easy reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Key Properties |
| 3,5-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15[4] | Starting Material | Off-white to light brown crystalline powder. | |
| Acetaldehyde | C₂H₄O | 44.05 | Ethylating Agent | Colorless, flammable liquid with a pungent odor. | |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | White, moisture-sensitive solid.[3] | |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Colorless liquid with a chloroform-like odor.[3] | |
| This compound | C₁₁H₁₆N₂O₂ | 208.26 | Final Product | (Predicted) Solid. |
Experimental Protocol: Reductive Amination
This section details a plausible experimental protocol for the synthesis of this compound.
Materials:
-
3,5-Diaminobenzoic acid (1.0 eq)
-
Acetaldehyde (2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3,5-diaminobenzoic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a suspension.
-
Addition of Acetaldehyde: To the suspension, add acetaldehyde (2.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthetic pathway for this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 3,5-Bis(ethylamino)benzoic Acid
Introduction: This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Bis(ethylamino)benzoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely published, this document extrapolates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. The methodologies detailed herein are standard for the structural elucidation of novel organic molecules.
Predicted Spectroscopic Data
The following data tables summarize the anticipated spectroscopic characteristics of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds, including 3,5-diaminobenzoic acid and N-ethylaniline.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~6.5 - 7.0 | Multiplet | 3H | Aromatic protons (C2-H, C4-H, C6-H) |
| ~5.0 - 6.0 | Triplet (broad) | 2H | Amine protons (-NH-) |
| ~3.1 - 3.3 | Quartet | 4H | Methylene protons (-CH₂-) |
| ~1.1 - 1.3 | Triplet | 6H | Methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-COOH) |
| ~149 | Aromatic carbons attached to nitrogen (C3, C5) |
| ~132 | Aromatic carbon attached to carboxyl group (C1) |
| ~105 - 110 | Aromatic carbons (C2, C4, C6) |
| ~38 | Methylene carbons (-CH₂-) |
| ~14 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3310 | N-H Stretch | Secondary Amine (-NH-)[5][6] |
| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) |
| ~3030 | C-H Stretch | Aromatic |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl groups) |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) |
| 1650 - 1580 | N-H Bend | Secondary Amine (-NH-)[5] |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine[5][7] |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) |
| 960 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid (-COOH) |
| 910 - 665 | N-H Wag | Secondary Amine (-NH-)[5] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI)
| m/z Ratio | Ion | Notes |
| 208 | [M]⁺ | Molecular Ion (Calculated for C₁₁H₁₆N₂O₂) |
| 193 | [M - CH₃]⁺ | Loss of a methyl radical |
| 179 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |
| 163 | [M - COOH]⁺ | Loss of the carboxyl group |
| 135 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the [M-COOH]⁺ fragment |
Note: The molecular ion peak is expected to be an even number, consistent with the nitrogen rule (compounds with an even number of nitrogen atoms have an even molecular weight).[8][9]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic compound is as follows:
-
Sample Preparation: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[10]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[10][11] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube. The solution height should be between 4 and 5 cm.[11]
-
Data Acquisition: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.
-
Instrument Setup: The spectrometer is typically set to lock onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized through a process called shimming.
-
Spectrum Recording: Acquire the desired spectra (¹H, ¹³C, COSY, etc.). Processing involves Fourier transformation, phase correction, and baseline correction of the raw data.
Infrared (IR) Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[12]
-
Sample and KBr Preparation: Gently grind 1-2 mg of the solid sample in a clean agate mortar. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[13]
-
Mixing: Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[14] Work quickly to minimize moisture absorption by the hygroscopic KBr.[13][14]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply 8-10 tons of pressure to form a thin, transparent, or translucent pellet.[14][15]
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for correction.
Mass Spectrometry (Electron Ionization - EI)
Electron Ionization is a "hard" ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[16][17]
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, typically under high vacuum.[18][19]
-
Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[16][18] This impact ejects an electron from the molecule, forming a positively charged radical molecular ion ([M]⁺).[17]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral species. The fragmentation pattern is characteristic of the molecule's structure.[17]
-
Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.
Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. N-Ethylaniline(103-69-5) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. wikieducator.org [wikieducator.org]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. whitman.edu [whitman.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]
- 13. shimadzu.com [shimadzu.com]
- 14. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 15. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]
- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Physical and chemical properties of 3,5-Bis(ethylamino)benzoic acid
An In-depth Technical Guide on 3,5-Bis(ethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a central benzoic acid core with two ethylamino substituents at the meta positions, suggests potential applications in medicinal chemistry and materials science. The presence of both acidic (carboxyl) and basic (amino) functional groups imparts amphoteric properties to the molecule, influencing its solubility and potential for forming salts and complexes. This guide summarizes the predicted physical and chemical properties of this compound, provides a plausible experimental protocol for its synthesis, and outlines a general workflow for its characterization.
Physicochemical Properties
Quantitative data for this compound is not available. The following tables provide data for structurally similar compounds, 3,5-Diaminobenzoic acid and N-Ethylaniline, to serve as a reference.
Table 1: Physical Properties of Structurally Related Compounds
| Property | 3,5-Diaminobenzoic Acid | N-Ethylaniline | Predicted this compound |
| CAS Number | 535-87-5[1][2] | 103-69-5[3][4] | Not available |
| Molecular Formula | C₇H₈N₂O₂[1][5] | C₈H₁₁N[6] | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 152.15 g/mol [2][5] | 121.18 g/mol [6] | 208.26 g/mol |
| Appearance | White to grey powder[1][7] | Yellow-brown transparent oily liquid[6] | Predicted to be a solid |
| Melting Point | 235-238 °C (decomposes)[2][7] | -63 °C[4][6] | Expected to be a high-melting solid |
| Boiling Point | Not available | 205 °C[4][6] | Expected to be high, likely decomposes |
| Density | Not available | 0.963 g/cm³[6][8] | Not available |
Table 2: Chemical Properties of Structurally Related Compounds
| Property | 3,5-Diaminobenzoic Acid | N-Ethylaniline | Predicted this compound |
| Solubility | Very soluble in water[1][7] | Insoluble in water (0.24 g/100 ml at 25°C); miscible with ethanol and ether[6] | Expected to have limited solubility in water, but soluble in organic solvents and aqueous acid/base |
| pKa | pK1: 5.30 (25°C)[1] | Not available | The carboxylic acid pKa is expected to be around 4-5. The pKb of the amino groups will be influenced by the ethyl substitution. |
Spectral Data Prediction
Based on the general principles of spectroscopy and data for analogous compounds, the following spectral characteristics are anticipated for this compound.
Table 3: Predicted Spectral Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 6.0-7.5 ppm. - N-H protons (2H), broad signal, chemical shift dependent on solvent and concentration. - Methylene protons (-CH₂-) of the ethyl groups (4H) as a quartet around δ 3.0-3.5 ppm. - Methyl protons (-CH₃) of the ethyl groups (6H) as a triplet around δ 1.0-1.5 ppm. - Carboxylic acid proton (-COOH) as a broad singlet at δ > 10 ppm, may not be observed in protic solvents. |
| ¹³C NMR | - Carboxylic acid carbon (-COOH) around δ 165-175 ppm. - Aromatic carbons (6C) in the range of δ 100-150 ppm. - Methylene carbons (-CH₂-) around δ 35-45 ppm. - Methyl carbons (-CH₃) around δ 10-15 ppm. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid at ~2500-3300 cm⁻¹. - N-H stretch from the secondary amines around 3300-3500 cm⁻¹. - C=O stretch from the carboxylic acid at ~1680-1710 cm⁻¹. - C-N stretches in the region of 1250-1350 cm⁻¹. - Aromatic C-H and C=C stretches in their characteristic regions. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (208.26). - Fragmentation pattern showing loss of COOH, ethyl groups, and other characteristic fragments. |
Experimental Protocols
As no specific synthesis for this compound has been reported in the searched literature, a plausible synthetic route starting from 3,5-dinitrobenzoic acid is proposed.
Proposed Synthesis of this compound
This proposed two-step synthesis involves the reduction of the nitro groups followed by reductive amination.
Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrobenzoic acid in ethanol.
-
Reduction: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).
-
Heating: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, if using SnCl₂, basify the solution with a concentrated sodium hydroxide solution to precipitate tin salts. Filter the mixture and collect the filtrate. If using catalytic hydrogenation, filter off the catalyst.
-
Isolation: Neutralize the filtrate with an acid (e.g., HCl) to precipitate the 3,5-diaminobenzoic acid.[7]
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from water.[7]
Step 2: N-Ethylation of 3,5-Diaminobenzoic Acid
-
Reaction Setup: In a sealed reaction vessel, dissolve 3,5-diaminobenzoic acid in a suitable solvent such as ethanol or acetonitrile.
-
Alkylation: Add at least two equivalents of an ethylating agent, such as ethyl iodide or diethyl sulfate, and a non-nucleophilic base (e.g., potassium carbonate) to scavenge the acid formed.
-
Heating: Heat the mixture and stir for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
General Characterization Workflow
Caption: General workflow for purification and characterization.
Biological Activity and Signaling Pathways
Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to investigate its potential pharmacological effects.
Conclusion
This compound is a compound for which specific experimental data is lacking. However, based on the known properties of structurally related molecules, it is predicted to be a high-melting solid with amphoteric characteristics. The provided hypothetical synthesis and characterization workflows offer a practical starting point for researchers interested in studying this molecule. Future experimental work is necessary to fully elucidate its physical, chemical, and biological properties.
References
- 1. Page loading... [guidechem.com]
- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Ethylaniline 98 103-69-5 [sigmaaldrich.com]
- 5. glpbio.com [glpbio.com]
- 6. Page loading... [guidechem.com]
- 7. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]
- 8. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Determining the Solubility of 3,5-Bis(ethylamino)benzoic acid
Abstract: This document addresses the solubility of 3,5-Bis(ethylamino)benzoic acid in common organic solvents. Following a comprehensive search of scientific literature and chemical databases, it has been determined that quantitative solubility data for this specific compound is not publicly available. Consequently, this guide provides a robust, generalized experimental framework for researchers to determine the solubility of this compound or analogous compounds in a laboratory setting. The protocol described herein is based on the widely accepted isothermal shake-flask method, followed by concentration analysis.
Introduction: The Solubility Gap
This compound is a substituted aromatic carboxylic acid. For many applications in drug development, chemical synthesis, and materials science, understanding its solubility profile in various organic solvents is critical for process optimization, formulation, and purification. However, a thorough data search indicates a lack of published, quantitative solubility data for this compound.
This guide is designed to empower researchers by providing a detailed, standard operating procedure to generate this crucial data independently. The following sections outline the principles of solubility testing, a step-by-step experimental protocol, and a logical workflow for the entire process.
Recommended Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and commonly used technique for determining the equilibrium solubility of a solid compound in a solvent. The procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
2.1. Materials and Equipment
-
Solute: this compound (powder form)
-
Solvents: A range of common organic solvents (e.g., Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate, Toluene).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (or a shaker inside a temperature-controlled incubator)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
2.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials.
-
Sample Extraction: Carefully extract a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent using volumetric glassware to bring the concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.
Data Presentation
While specific data for this compound is unavailable, the results obtained from the protocol above should be organized into a clear, tabular format for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Acetonitrile | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
Workflow and Process Visualization
To clarify the experimental sequence, the following diagrams illustrate the logical flow of the solubility determination process.
Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.
This guide provides a foundational methodology for researchers to generate the necessary solubility data for this compound. Adherence to this standardized protocol will ensure the generation of accurate, reproducible, and comparable results, thereby filling a critical gap in the available physicochemical data for this compound.
Technical Guide: 3,5-Bis(ethylamino)benzoic Acid - Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The target compound, 3,5-Bis(ethylamino)benzoic acid, is not readily indexed in major chemical databases with a confirmed CAS number or established experimental data. The following guide presents a hypothetical yet scientifically plausible pathway for its synthesis and characterization based on established organic chemistry principles. The experimental protocols are derived from analogous and well-documented reactions. All data for the final product should be considered theoretical and would require experimental validation.
Core Compound Overview
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a central benzoic acid core with two ethylamino substituents at the meta positions, suggests potential applications in medicinal chemistry and materials science. The amino groups can serve as hydrogen bond donors and acceptors, while the carboxylic acid provides a handle for further functionalization, such as ester or amide formation.
Molecular Structure
The proposed molecular structure for this compound is as follows:
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes key physicochemical data. Data for starting materials is experimentally verified, while data for the final product is hypothetical and requires experimental determination.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 3,5-Dinitrobenzoic acid | 99-34-3 | C₇H₄N₂O₆ | 212.12 | 205-207 | Slightly soluble in water |
| 3,5-Diaminobenzoic acid | 535-87-5 | C₇H₈N₂O₂ | 152.15 | 235-238 (dec.) | Very soluble in water[1] |
| This compound | Not Assigned | C₁₁H₁₆N₂O₂ | 208.26 (Predicted) | (Predicted) | (Predicted) |
Hypothetical Synthesis Workflow
The proposed synthesis is a two-step process starting from 3,5-dinitrobenzoic acid. The first step involves the reduction of the nitro groups to amino groups, followed by a double reductive amination to introduce the ethyl groups.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 3,5-Diaminobenzoic Acid
This procedure is based on the catalytic hydrogenation of 3,5-dinitrobenzoic acid.
Materials:
-
3,5-Dinitrobenzoic acid (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5 mol%)
-
Methanol (as solvent)
-
Hydrogen gas (H₂)
Procedure:
-
To a hydrogenation vessel, add 3,5-dinitrobenzoic acid and methanol.
-
Carefully add 10% Pd/C to the mixture.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Step 2: Synthesis of this compound
This procedure outlines the N-ethylation of 3,5-diaminobenzoic acid via reductive amination.
Materials:
-
3,5-Diaminobenzoic acid (1.0 eq)
-
Acetaldehyde (2.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
1,2-Dichloroethane (DCE) (as solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 3,5-diaminobenzoic acid in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the solution.
-
Add acetaldehyde to the reaction mixture and stir for 30 minutes at room temperature to allow for imine formation.
-
In portions, carefully add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
As this compound is a novel compound, its interaction with biological signaling pathways is unknown. However, compounds with similar structural motifs, such as other substituted benzoic acids, are known to interact with various biological targets. A hypothetical screening workflow for a compound of this nature is presented below.
Caption: A logical workflow for the preclinical evaluation of a novel compound.
References
Potential Applications of 3,5-Bis(ethylamino)benzoic Acid in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of 3,5-Bis(ethylamino)benzoic acid in the field of materials science. Based on the inherent chemical functionalities of this molecule—two secondary amine groups and a carboxylic acid group attached to a central benzene ring—this document outlines its promising role as a monomer for advanced polymers, a curing agent for epoxy resins, a corrosion inhibitor, and a component in gas separation membranes. The content herein is projected from the known properties and applications of analogous compounds, primarily 3,5-diaminobenzoic acid (DABA) and other aromatic diamines.
High-Performance Hyperbranched and Linear Polyamides
The AB2-type structure of this compound, where the carboxylic acid group (A) can react with the two ethylamino groups (B), makes it an ideal candidate for the synthesis of both hyperbranched and linear polyamides. The presence of the ethyl substituents on the amine groups is anticipated to enhance the solubility of the resulting polymers in organic solvents, a common challenge with rigid aromatic polyamides.
Hyperbranched polyamides derived from the analogous 3,5-diaminobenzoic acid (DABA) are known for their excellent thermal and mechanical properties, coupled with good solubility and low viscosity in solution.[1] Similarly, linear aromatic polyamides exhibit outstanding mechanical strength and thermal resistance.[2] Polyamides synthesized from derivatives of 3,5-diaminobenzoic acid have shown glass transition temperatures (Tgs) in the range of 225–245°C.[3]
Potential Properties of Polyamides from this compound:
-
Enhanced Solubility: The ethyl groups are expected to disrupt polymer chain packing, leading to improved solubility in a wider range of organic solvents.
-
High Thermal Stability: Aromatic polyamides are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[4]
-
Excellent Mechanical Properties: These polymers are anticipated to form flexible and tough films with high tensile strength and modulus.[5]
Table 1: Comparative Thermal Properties of Aromatic Polyamides
| Polymer Base | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) | Reference |
| 2'-(cinnamide)ethyl-3,5-diaminobenzoate | 225–245°C | > 380°C (in nitrogen) | [3] |
| 3,6-bis(4-aminophenoxy)benzonorbornane | 200–269°C | > 450°C | [6] |
| Polyamides with xanthene groups | 236–298°C | 490–535°C (in nitrogen) | [5] |
This protocol is adapted from the low-temperature polycondensation of 3,5-diaminobenzoic acid.[1]
-
Materials: this compound (monomer), N,N'-diisopropylcarbodiimide (DIC) (carboxyl group activator), 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS) (catalyst), and N-methyl-2-pyrrolidone (NMP) (solvent).
-
Procedure: a. In a three-necked flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the this compound monomer and the DPTS catalyst in NMP. b. Once the solids are fully dissolved, add DIC to the solution. c. Allow the reaction to proceed at room temperature for 24 hours with continuous stirring. d. The by-product, N,N'-diisopropylurea, will precipitate as a crystalline solid and can be removed by filtration. e. The resulting hyperbranched polyamide can be isolated by precipitation in a non-solvent like methanol and dried under vacuum.
Logical Relationship for Polyamide Synthesis
Caption: Synthesis of hyperbranched polyamides.
Advanced Epoxy Resin Systems
Aromatic diamines are frequently used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical strength to the cured material.[7] The structure of the diamine, including the presence of substituents on the aromatic ring, significantly influences the curing kinetics and the final properties of the epoxy network.[8] The ethyl groups in this compound are expected to influence the reactivity of the amine groups and the cross-linking density of the final cured product.
Potential Advantages as an Epoxy Curing Agent:
-
Controlled Reactivity: The ethyl groups may sterically hinder the amine groups, potentially leading to a more controlled curing process and a wider processing window.
-
Improved Toughness: The flexibility introduced by the ethyl groups might enhance the toughness and impact resistance of the cured epoxy resin.
-
High Glass Transition Temperature (Tg): Cured epoxy systems with aromatic diamines generally exhibit high Tg values, indicating good performance at elevated temperatures.[8]
Table 2: Properties of Epoxy Resins Cured with Different Aromatic Diamines
| Curing Agent | Glass Transition Temperature (Tg) | Flexural Strength | Reference |
| 4,4'-methylenedianiline (MDA) | 213°C | 158 MPa | [8] |
| 4,4'-methylenebis(2-ethylaniline) (MOEA) | 172°C | 136 MPa | [8] |
| 4,4'-methylenebis(2-chloroaniline) (MOCA) | 190°C | 165 MPa | [8] |
| 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | 183°C | 148 MPa | [8] |
This protocol is a general procedure for curing epoxy resins with aromatic diamines.[8]
-
Materials: this compound (curing agent), a commercial epoxy resin (e.g., diglycidyl ether of bisphenol A - DGEBA), and a suitable solvent if the curing agent is solid at room temperature (e.g., dichloromethane).
-
Procedure: a. Calculate the stoichiometric amount of the curing agent required for the epoxy resin based on the amine hydrogen equivalent weight and the epoxy equivalent weight of the resin. b. If necessary, dissolve the this compound in a minimal amount of solvent. c. Thoroughly mix the epoxy resin with the curing agent (or its solution) at a slightly elevated temperature (e.g., 50°C) to ensure a homogeneous mixture. d. If a solvent was used, remove it via rotary evaporation. e. Pour the mixture into a preheated mold and cure in an oven following a specific curing schedule (e.g., 2 hours at 150°C followed by 1 hour at 180°C). f. Allow the cured sample to cool slowly to room temperature.
Experimental Workflow for Epoxy Curing
Caption: Epoxy resin curing workflow.
Corrosion Inhibitors
Aminobenzoic acids and their polymers have demonstrated effectiveness as corrosion inhibitors for metals, particularly steel in acidic environments.[9] The inhibitive action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that suppresses both anodic and cathodic corrosion processes.[10] The polymer of p-aminobenzoic acid has shown very high inhibition efficiency.[9] The presence of nitrogen and oxygen atoms, along with the aromatic ring in this compound, suggests a strong potential for adsorption on metal surfaces.
Potential Corrosion Inhibition Properties:
-
High Inhibition Efficiency: The multiple adsorption centers (two nitrogen atoms, two oxygen atoms from the carboxyl group, and the π-electrons of the benzene ring) are expected to lead to strong adsorption and high inhibition efficiency.
-
Mixed-Type Inhibition: It is likely to act as a mixed-type inhibitor, retarding both the metal dissolution and hydrogen evolution reactions.
-
Protective Film Formation: The molecule could form a dense, hydrophobic protective film on the metal surface.
Table 3: Corrosion Inhibition Efficiency of Aminobenzoic Acid Derivatives
| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) | Reference |
| p-Aminobenzoic acid | Varies | 1 M HCl | Increases with concentration | [9] |
| Poly(p-aminobenzoic acid) | Varies | 1 M HCl | High, and greater than monomer | [9] |
| 4-aminobenzenesulfonic acid | 1000 ppm | 1 M HCl | 92.14 | [11] |
| Nonionic Schiff base of p-aminobenzoic acid | 0.001 M | 1 M HCl | 95 | [12] |
This protocol outlines a standard weight loss method for evaluating corrosion inhibition efficiency.
-
Materials: Mild steel coupons of known dimensions, 1 M hydrochloric acid solution, this compound, acetone, and distilled water.
-
Procedure: a. Prepare a series of 1 M HCl solutions containing different concentrations of this compound. b. Clean, dry, and weigh the mild steel coupons. c. Immerse a coupon in each of the test solutions (including a blank solution without the inhibitor) for a specified period (e.g., 6 hours) at a constant temperature. d. After immersion, remove the coupons, clean them to remove corrosion products, dry, and re-weigh. e. Calculate the corrosion rate and the inhibition efficiency for each inhibitor concentration.
Logical Diagram of Corrosion Inhibition
Caption: Corrosion inhibition mechanism.
Gas Separation Membranes
Aromatic polyimides containing 3,5-diaminobenzoic acid (DABA) have been investigated for gas separation applications.[13] The carboxylic acid groups in the polymer structure can influence the intermolecular interactions and the free volume of the membrane, thereby affecting its permeability and selectivity to different gases. The incorporation of this compound into a polyimide or other polymer backbone could be a strategy to tune the gas transport properties.
Potential in Gas Separation Membranes:
-
Tunable Permeability and Selectivity: The ethyl groups and the benzoic acid moiety would alter the fractional free volume and the polymer chain mobility, allowing for the tuning of gas permeability and selectivity.
-
Good Mechanical and Thermal Properties: As a component of aromatic polyimides, it would contribute to membranes with good mechanical strength and thermal stability, suitable for industrial applications.
Table 4: Gas Permeability of a Copolyimide Containing 25% DABA
| Gas | Permeability Coefficient (Barrer) | Reference |
| O₂ | ~40 | [13] |
| N₂ | ~10 | [13] |
| CH₄ | ~7 | [13] |
| CO₂ | ~145 | [13] |
| (1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)) |
This protocol is based on the synthesis of copolyimides containing DABA.[14]
-
Materials: this compound, another aromatic diamine (e.g., 2,4,6-trimethyl-1,3-phenylenediamine), an aromatic dianhydride (e.g., 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride - 6FDA), N,N-dimethylacetamide (DMAc) (solvent), acetic anhydride, and pyridine.
-
Procedure: a. In a two-step polycondensation reaction, first react the diamines with the dianhydride in DMAc to form the poly(amic acid) precursor. b. Cast the poly(amic acid) solution onto a glass plate to form a thin film. c. Convert the poly(amic acid) film to the corresponding polyimide by either thermal imidization (heating in a vacuum oven) or chemical imidization (treatment with a mixture of acetic anhydride and pyridine). d. Carefully peel the resulting polyimide membrane from the glass plate.
Workflow for Membrane Fabrication and Testing
Caption: Membrane fabrication and testing workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new biobased linear poly(ester amide)s [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.tudelft.nl [research.tudelft.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Thermal Stability and Decomposition Profile of 3,5-Bis(ethylamino)benzoic Acid
Disclaimer: As of the date of this document, specific experimental data on the thermal stability and decomposition of 3,5-Bis(ethylamino)benzoic acid is not available in the public domain. This guide has been created to serve as a comprehensive template, outlining the requisite experimental protocols, data presentation formats, and analytical workflows that are standard in the industry for characterizing a novel compound. The data presented herein is illustrative and should be replaced with experimental results.
Introduction
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its manufacturing, processing, storage, and shelf-life. Understanding the decomposition profile under thermal stress is fundamental to ensuring the safety, efficacy, and stability of a drug product. This document provides a standardized framework for evaluating the thermal properties of this compound, a key intermediate or potential API.
The primary analytical techniques for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, identifying decomposition temperatures and volatile components. DSC measures the heat flow associated with thermal transitions, revealing events such as melting, crystallization, and glass transitions.
Physicochemical Properties (Illustrative)
A complete profile begins with the fundamental physicochemical properties of the compound.
| Property | Value (Placeholder) |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Off-white crystalline solid |
| Melting Point (Tₘ) | Data from DSC |
| Decomposition Temp (Tₒ) | Data from TGA |
Thermal Analysis Data
Quantitative data from thermal analysis should be presented clearly to facilitate interpretation and comparison.
Thermogravimetric Analysis (TGA) Data
TGA is performed to determine the temperature at which the compound begins to degrade and to quantify mass loss during decomposition.
Table 1: TGA Decomposition Profile of this compound (Illustrative Data)
| Parameter | Result (Placeholder) | Unit | Conditions |
|---|---|---|---|
| Onset of Decomposition (Tₒ) | 225.5 | °C | 10 °C/min, Nitrogen |
| Temperature at 5% Mass Loss | 235.8 | °C | 10 °C/min, Nitrogen |
| Peak Decomposition Temp (Tₚ) | 250.1 | °C | 10 °C/min, Nitrogen |
| Mass Loss (Step 1) | 42.7 | % | 225 - 275 °C |
| Mass Loss (Step 2) | 31.2 | % | 275 - 350 °C |
| Final Residue at 600 °C | 2.1 | % | 10 °C/min, Nitrogen |
Differential Scanning Calorimetry (DSC) Data
DSC is used to identify the melting point and other endothermic or exothermic transitions.
Table 2: DSC Thermal Events for this compound (Illustrative Data)
| Parameter | Result (Placeholder) | Unit | Conditions |
|---|---|---|---|
| Melting Onset | 188.2 | °C | 10 °C/min, Nitrogen |
| Melting Peak (Tₘ) | 191.5 | °C | 10 °C/min, Nitrogen |
| Enthalpy of Fusion (ΔHբ) | 95.3 | J/g | 10 °C/min, Nitrogen |
| Decomposition Event | > 220 | °C | Exothermic |
Experimental Protocols
Detailed and reproducible methodologies are essential for scientific validity.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument: TA Instruments TGA 5500 or equivalent.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a platinum or ceramic TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tₒ) using the tangent method on the primary mass loss step.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument: TA Instruments DSC 2500 or equivalent.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a T-zero aluminum pan and hermetically seal it. Prepare an empty, sealed aluminum pan to serve as the reference.
-
Atmosphere: Maintain a nitrogen purge over the sample and reference cells at 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow versus temperature. Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHբ). The peak maximum is reported as the melting point (Tₘ).
Visualized Workflow and Relationships
Diagrams help clarify the sequence of operations and the logical flow of the analytical process.
Experimental Workflow for Thermal Characterization
The following diagram illustrates the standard workflow for characterizing the thermal properties of a chemical compound.
Caption: Workflow for TGA and DSC Thermal Analysis.
Inferred Decomposition Pathway
While experimental confirmation is required, aminobenzoic acids often undergo thermal decarboxylation. The anticipated primary decomposition pathway is the loss of carbon dioxide.
A Technical Guide to the Purity Analysis of Synthesized 3,5-Bis(ethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of synthesized 3,5-Bis(ethylamino)benzoic acid. Given the importance of purity in drug development and chemical research, this document outlines a multi-pronged analytical approach, detailing experimental protocols and expected outcomes. The guide is structured to provide actionable insights for researchers working with this and similar aminobenzoic acid derivatives.
Introduction
This compound is an organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in the development process. This guide details a systematic approach to purity analysis, focusing on the identification and quantification of the target compound and potential process-related impurities.
Proposed Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the direct alkylation of 3,5-diaminobenzoic acid with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
Based on this proposed synthesis, several potential impurities could be present in the final product:
-
Unreacted Starting Material: 3,5-Diaminobenzoic acid.
-
Mono-alkylated Intermediate: 3-Amino-5-(ethylamino)benzoic acid.
-
Over-alkylated Byproduct: Ethyl 3,5-bis(ethylamino)benzoate (esterification of the carboxylic acid).
-
Residual Solvents and Reagents.
A robust analytical workflow is essential to detect and quantify these potential impurities.
Analytical Workflow for Purity Determination
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity analysis.
Experimental Protocols and Data Presentation
The following sections provide detailed experimental protocols for the key analytical techniques and illustrative data in tabular format.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and quantifying impurities. A reversed-phase method is generally suitable for aminobenzoic acid derivatives.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS).
Hypothetical HPLC Data:
| Compound | Retention Time (min) |
| 3,5-Diaminobenzoic acid | 3.5 |
| 3-Amino-5-(ethylamino)benzoic acid | 7.8 |
| This compound | 12.2 |
| Ethyl 3,5-bis(ethylamino)benzoate | 16.5 |
Mass Spectrometry (MS)
Coupling HPLC to a mass spectrometer allows for the confirmation of the molecular weight of the main peak and the identification of impurities.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| 3,5-Diaminobenzoic acid | C₇H₈N₂O₂ | 153.06 |
| 3-Amino-5-(ethylamino)benzoic acid | C₉H₁₂N₂O₂ | 181.09 |
| This compound | C₁₁H₁₆N₂O₂ | 209.12 |
| Ethyl 3,5-bis(ethylamino)benzoate | C₁₃H₂₀N₂O₂ | 237.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural confirmation of the synthesized compound.
Experimental Protocol:
-
Spectrometer: 400 MHz.
-
Solvent: DMSO-d₆.
-
Techniques: ¹H NMR, ¹³C NMR.
Hypothetical ¹H NMR Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.5 (broad s) | s | 1H | -COOH |
| 6.8 (s) | s | 1H | Ar-H |
| 6.5 (s) | s | 2H | Ar-H |
| 5.5 (t) | t | 2H | -NH- |
| 3.1 (q) | q | 4H | -CH₂- |
| 1.1 (t) | t | 6H | -CH₃ |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental indicator of purity.
Experimental Protocol:
-
Instrument: CHN Elemental Analyzer.
-
Method: Combustion analysis.
Theoretical vs. Hypothetical Experimental Elemental Analysis Data:
| Element | Theoretical % (for C₁₁H₁₆N₂O₂) | Experimental % |
| C | 63.44 | 63.39 |
| H | 7.74 | 7.79 |
| N | 13.45 | 13.41 |
Logic of Impurity Detection
Different analytical techniques are suited for detecting different types of impurities.
Conclusion
The purity of synthesized this compound can be reliably determined through a combination of HPLC, MS, NMR, and elemental analysis. This multi-faceted approach ensures not only the quantification of the main component but also the identification and characterization of potential process-related impurities. The detailed protocols and expected data presented in this guide provide a solid foundation for researchers and drug development professionals to establish a robust quality control strategy for this and similar compounds.
In-Depth Technical Guide on 3,5-Bis(ethylamino)benzoic Acid: Health and Safety Information
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific and safety databases, it has been determined that there is currently no specific health and safety information, toxicological data, or detailed experimental protocols available for the compound 3,5-Bis(ethylamino)benzoic acid .
Searches for this specific chemical entity, including attempts to identify a unique Chemical Abstracts Service (CAS) number, did not yield any relevant results. The information retrieved pertained to structurally related but distinct benzoic acid derivatives, such as 3-Amino-2-(ethylamino)benzoic acid and 3,5-Bis(acetylamino)benzoic acid. Due to the unique toxicological and safety profile inherent to each chemical compound, data from these related molecules cannot be extrapolated to ensure the safe handling and use of this compound.
Consequently, the core requirements of this technical guide, including the summarization of quantitative data, provision of detailed experimental methodologies, and visualization of signaling pathways, cannot be fulfilled at this time.
Recommendations for Handling Uncharacterized Compounds:
In the absence of specific safety data, it is imperative that researchers, scientists, and drug development professionals treat this compound as a compound with unknown toxicity and handle it with the utmost caution. Standard laboratory safety protocols for handling novel chemical substances should be strictly adhered to. These include, but are not limited to:
-
Engineering Controls: All work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times. The selection of glove material should be based on its resistance to potentially similar chemical structures.
-
Hygiene Practices: Avoid skin and eye contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Waste Disposal: Dispose of all waste materials containing the compound in accordance with institutional, local, and national regulations for hazardous chemical waste.
A thorough risk assessment should be conducted before any experimental work with this compound is initiated. This assessment should consider the potential for unforeseen hazards due to the lack of available data.
As a visual aid for general laboratory safety workflow when handling uncharacterized compounds, the following logical relationship diagram is provided.
Reactivity of Amine and Carboxylic Acid Groups in 3,5-Bis(ethylamino)benzoic Acid: A Technical Guide
Introduction
3,5-Bis(ethylamino)benzoic acid is a bespoke chemical building block characterized by the presence of both acidic (carboxylic acid) and basic (secondary amine) functional groups attached to a central benzene ring. This unique substitution pattern, with two meta-positioned, electron-donating ethylamino groups and an electron-withdrawing carboxyl group, imparts a distinct reactivity profile. Understanding the interplay and relative reactivity of these functional groups is paramount for researchers in medicinal chemistry and materials science, particularly for the rational design of synthetic pathways involving amide bond formation, esterification, and other functional group transformations. This technical guide provides an in-depth analysis of the molecule's electronic properties, the reactivity of its functional groups, and detailed experimental protocols for its key reactions.
Molecular Structure and Electronic Properties
The reactivity of this compound is governed by the electronic effects of its substituents. The two ethylamino groups are strong electron-donating groups (EDGs) through resonance, increasing the electron density of the aromatic ring. Conversely, the carboxylic acid group is an electron-withdrawing group (EWG) through both inductive and resonance effects. These opposing electronic influences dictate the acidity of the carboxyl group, the basicity of the amine groups, and the overall nucleophilicity and electrophilicity of the molecule.
Caption: Electronic effects in this compound.
Reactivity of the Functional Groups
The presence of both acidic and basic centers allows for a range of chemical transformations. The specific reaction pathway can be selected by carefully choosing reagents and conditions.
Carboxylic Acid Group Reactivity
The carboxylic acid moiety is a key site for derivatization, primarily through esterification and amide bond formation.
-
Acidity and pKa: The acidity of the carboxylic acid is modulated by the two meta-positioned ethylamino groups. Electron-donating groups typically decrease the acidity of benzoic acids (i.e., increase the pKa) by destabilizing the negative charge of the conjugate carboxylate base. Therefore, the pKa of this compound is expected to be higher than that of unsubstituted benzoic acid.
-
Esterification: This reaction involves converting the carboxylic acid into an ester. The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a common method.[1][2] However, the basic amine groups in the substrate will react with the acid catalyst, requiring a stoichiometric amount of acid or protection of the amines. Alternative methods using milder catalysts may be preferable.[3][4]
-
Amide Bond Formation: This is one of the most critical reactions for this molecule, especially in the synthesis of polymers and complex organic molecules.[5] The reaction requires activation of the carboxylic acid to overcome the low reactivity towards amines, which would otherwise result in a simple acid-base reaction.[6] Common coupling reagents include carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU).[5][7]
Amine Group Reactivity
The secondary amine groups are nucleophilic and basic, making them susceptible to reactions with electrophiles.
-
Basicity and pKa: The basicity of the ethylamino groups is influenced by the electron-withdrawing carboxylic acid at the meta position. EWGs decrease the basicity of anilines (i.e., lower the pKa of the conjugate acid) by reducing the availability of the nitrogen lone pair. Thus, the amine groups in this compound are expected to be less basic than a simple N-ethylaniline but still reactive.
-
N-Alkylation and N-Acylation: The amine groups can readily react with alkylating agents or acylating agents. The synthesis of this compound itself involves the N-alkylation of 3,5-diaminobenzoate via reductive amination, highlighting the reactivity of the amine functionality.[8][9][10]
Quantitative Data Summary
| Functional Group | Parent Compound | Approx. pKa | Substituent Effect in Target Molecule | Predicted pKa Trend |
| Carboxylic Acid (-COOH) | Benzoic Acid | 4.2 | Two meta-NHEt groups (EDG) | Increase (pKa > 4.2) |
| Conjugate Acid (-NH2Et⁺) | Anilinium Ion | 4.6 | One meta-COOH group (EWG) | Decrease (pKa < 4.6) |
Note: pKa values are approximate and can vary with conditions. The trend prediction is based on established principles of physical organic chemistry.[11][12][13]
A key application of this molecule is in amide coupling reactions. The following table summarizes a reported reaction condition.
| Reaction | Reactants | Coupling Reagents/Conditions | Product | Reference |
| Amide Condensation | This compound, Trimesic acid (1,3,5-Benzenetricarboxylic acid) | Triphenylphosphine (Ph3P), Hexachloroethane (C2Cl6), 1,1,2,2-tetrachloroethane, 120 °C, 2h | Spherical Aromatic Amide | [8][9] |
Experimental Protocols
Protocol 1: Amide Bond Formation using a Coupling Reagent
This protocol describes a general procedure for coupling this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[7]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH2Cl2).
-
Addition of Coupling Agents: Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution.
-
Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired primary amine (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical amide coupling reaction.
Protocol 2: Fischer-Speier Esterification
This protocol is a general method for the esterification of a benzoic acid derivative.[14]
-
Mixing: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., ethanol, which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) (e.g., 0.1 eq) to the solution while cooling in an ice bath. Note: Due to the basic amines, a larger amount of acid may be required.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (2-6 h). Monitor the reaction by TLC.
-
Solvent Removal: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Work-up: Dissolve the residue in an organic solvent (e.g., ethyl acetate). Carefully wash the organic layer with a saturated solution of NaHCO3 until no more gas evolves, followed by a wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
Conclusion
This compound is a versatile bifunctional molecule whose reactivity is a product of the competing electronic effects of its amine and carboxylic acid substituents. The amine groups are strong, nucleophilic electron-donating centers, while the carboxylic acid is an electrophilic, electron-withdrawing site capable of undergoing esterification and, most notably, amide bond formation via activation. By understanding these intrinsic properties and selecting appropriate reaction conditions, researchers can effectively utilize this compound as a valuable building block in the synthesis of complex molecular architectures for pharmaceutical and material science applications.
References
- 1. iajpr.com [iajpr.com]
- 2. youtube.com [youtube.com]
- 3. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 4. research.rug.nl [research.rug.nl]
- 5. hepatochem.com [hepatochem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Methodological & Application
Protocol for N-alkylation of 3,5-diaminobenzoic acid to form 3,5-Bis(ethylamino)benzoic acid
Abstract
This document provides a detailed protocol for the synthesis of 3,5-Bis(ethylamino)benzoic acid via a double reductive amination of 3,5-diaminobenzoic acid with acetaldehyde. This method offers a robust and controlled approach to N-alkylation, minimizing the over-alkylation often associated with direct alkylation methods.[1] The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a potentially valuable building block in medicinal chemistry and materials science. The presence of two secondary amine functionalities and a carboxylic acid group on an aromatic core makes it an attractive scaffold for the synthesis of a variety of complex molecules. Reductive amination is a well-established and versatile method for the formation of carbon-nitrogen bonds.[2][3] This one-pot reaction involves the in-situ formation of an imine from an amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.[2] This approach is highly chemoselective and tolerates a wide range of functional groups.[4] In this application note, we detail a specific protocol for the double N-ethylation of 3,5-diaminobenzoic acid using acetaldehyde as the ethylating agent and sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol
Materials and Equipment
Reagents:
-
3,5-diaminobenzoic acid (≥98%)
-
Acetaldehyde (≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥95%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
-
High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under a nitrogen or argon atmosphere, suspend 3,5-diaminobenzoic acid (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Addition of Acetaldehyde: Cool the suspension to 0 °C using an ice bath. To this, add acetaldehyde (2.5-3.0 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (2.5-3.0 eq) portion-wise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may exist as a zwitterion, can be purified by column chromatography on silica gel using a mobile phase containing a small percentage of a polar solvent like methanol in dichloromethane, potentially with a small amount of acetic acid to improve solubility and resolution. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[5][6]
Data Presentation
| Parameter | Value |
| Reactants | |
| 3,5-diaminobenzoic acid | 1.0 eq |
| Acetaldehyde | 2.5 - 3.0 eq |
| Sodium triacetoxyborohydride | 2.5 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 208.26 g/mol |
| Expected Yield | High (based on similar reductive aminations) |
Expected Characterization Data
-
¹H NMR:
-
Aromatic protons: Signals in the aromatic region (δ 6.0-7.5 ppm).
-
N-H protons: A broad signal, the chemical shift of which will be concentration and solvent-dependent.
-
Methylene protons (-CH₂-): A quartet around δ 3.1-3.4 ppm.
-
Methyl protons (-CH₃): A triplet around δ 1.2-1.4 ppm.
-
-
¹³C NMR:
-
Carboxyl carbon: Signal in the range of δ 165-175 ppm.
-
Aromatic carbons: Signals in the aromatic region (δ 100-150 ppm).
-
Methylene carbon (-CH₂-): Signal around δ 38-45 ppm.
-
Methyl carbon (-CH₃): Signal around δ 14-16 ppm.
-
-
IR Spectroscopy:
-
N-H stretch: A broad absorption in the range of 3300-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption around 1680-1710 cm⁻¹.
-
O-H stretch (carboxylic acid): A very broad absorption in the range of 2500-3300 cm⁻¹.
-
C-N stretch: Absorptions in the range of 1250-1350 cm⁻¹.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z = 209.12.
-
Signaling Pathway/Logical Relationship Diagram
Caption: The two-step logical progression of the double reductive amination reaction.
Safety Precautions
-
Acetaldehyde: is volatile, flammable, and an irritant. Handle in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride: is a water-reactive solid that can release flammable gases upon contact with moisture. It is also corrosive and can cause severe eye damage and skin irritation. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a dry environment.[9][10]
-
1,2-Dichloroethane (DCE): is a toxic and carcinogenic solvent. All manipulations should be performed in a fume hood.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Conclusion
The described protocol for the double reductive amination of 3,5-diaminobenzoic acid provides a reliable and efficient method for the synthesis of this compound. This approach offers good control over the alkylation process and is amenable to a variety of substrates, making it a valuable tool for synthetic chemists. The detailed experimental procedure and data presented herein should enable researchers to successfully implement this methodology in their own laboratories.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. N-Ethylaniline(103-69-5) 13C NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. soc.chim.it [soc.chim.it]
Application Note: Synthesis of 3,5-Bis(ethylamino)benzoic Acid via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis of 3,5-Bis(ethylamino)benzoic acid from 3,5-diaminobenzoic acid and acetaldehyde using reductive amination with sodium triacetoxyborohydride.
Disclaimer: This protocol is a representative example based on established methodologies for reductive amination of aromatic amines.[1][2][3] Optimal conditions may vary and should be determined experimentally.
Introduction
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4] This one-pot reaction involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.[5] This method avoids the overalkylation issues often encountered with direct alkylation of amines.[5]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation. It is especially effective for the reductive amination of aldehydes and ketones, even with weakly basic or electron-deficient amines.[1][2] Its selectivity allows for the reduction of the iminium ion in the presence of the starting aldehyde, leading to higher yields and fewer side products compared to other borohydride reagents.[2][3]
This application note details a procedure for the synthesis of this compound, a potentially valuable building block in pharmaceutical and materials science research. The protocol employs the reductive amination of 3,5-diaminobenzoic acid with acetaldehyde using sodium triacetoxyborohydride in 1,2-dichloroethane (DCE).
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
Materials and Reagents
-
3,5-Diaminobenzoic acid
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen), add 3,5-diaminobenzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a suspension (approx. 0.2 M concentration relative to the starting amine).
-
Reagent Addition: Add acetaldehyde (2.2 eq) to the suspension and stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.4 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the resulting mixture vigorously for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table provides representative quantities for the reductive amination reaction on a 10 mmol scale.
| Reagent | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3,5-Diaminobenzoic acid | 152.15 | 10.0 | 1.0 | 1.52 g |
| Acetaldehyde | 44.05 | 22.0 | 2.2 | 0.97 g (1.23 mL) |
| Sodium triacetoxyborohydride | 211.94 | 24.0 | 2.4 | 5.09 g |
| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 50 mL |
Note: These values are for guidance. The acetaldehyde, being volatile, and the sodium triacetoxyborohydride, being moisture-sensitive, should be handled appropriately.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis, work-up, and purification of this compound.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. scribd.com [scribd.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Hydrolysis of Ethyl 3,5-bis(ethylamino)benzoate to 3,5-Bis(ethylamino)benzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the hydrolysis of ethyl 3,5-bis(ethylamino)benzoate to its corresponding carboxylic acid, 3,5-bis(ethylamino)benzoic acid. This chemical transformation is a fundamental step in synthetic organic chemistry, often employed in the synthesis of pharmaceutical intermediates and other specialized organic molecules. The procedure outlined below is based on the well-established principles of base-catalyzed ester hydrolysis, followed by acidic workup to isolate the final product.[1][2] The protocol is designed to be robust and reproducible for researchers in a laboratory setting.
Experimental Data
The following table summarizes the key quantitative parameters for the hydrolysis of ethyl 3,5-bis(ethylamino)benzoate.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Ethyl 3,5-bis(ethylamino)benzoate | 5.0 | g | Starting material |
| Sodium Hydroxide (NaOH) | 50 | mL | 2 mol/L solution |
| Reaction Conditions | |||
| Temperature | Reflux | °C | Approximately 100°C |
| Reaction Time | 45 - 60 | minutes | Or until oily drops of ester disappear |
| Work-up | |||
| Hydrochloric Acid (HCl) | ~30 | mL | 5 mol/L solution, added until acidic |
| Purification | |||
| Recrystallization Solvent | Water | mL | As needed |
| Drying Temperature | 70 | °C | In a drying oven |
| Expected Yield | |||
| Theoretical Yield | ~4.5 | g | Calculated based on starting material |
| Expected Practical Yield | 75 - 85 | % |
Experimental Protocol
1. Reaction Setup
-
Weigh approximately 5.0 g of ethyl 3,5-bis(ethylamino)benzoate into a 100 mL round-bottom flask.
-
Add approximately 50 mL of 2 mol/L sodium hydroxide solution to the flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Set up the apparatus for heating under reflux in a heating mantle.[1][3]
2. Hydrolysis
-
Heat the reaction mixture to a gentle reflux.
-
Continue refluxing for 45-60 minutes, or until all the oily droplets of the ester have disappeared, indicating the completion of the hydrolysis.[1][3]
-
Turn off the heating and allow the apparatus to cool to room temperature.
3. Product Precipitation
-
Transfer the cooled reaction mixture to a 250 mL beaker.
-
Slowly, and with constant stirring, add 5 mol/L hydrochloric acid to the mixture.
-
Continue adding the acid until the solution becomes acidic (test with pH paper) and no more precipitate forms. This will likely require around 30 mL of the acid solution.[3] The this compound will precipitate out as a solid.
4. Isolation and Purification
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the crude this compound using a Buchner funnel under vacuum.
-
Wash the precipitate with a small amount of cold deionized water to remove any remaining salts.[1][3]
-
For further purification, transfer the crude product to a beaker and recrystallize from hot water.[1]
-
Filter the purified crystals using a Buchner funnel and wash with a small amount of cold deionized water.
5. Drying
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product in an oven at approximately 70°C until a constant weight is achieved.[1][3]
-
Determine the final yield and characterize the product (e.g., by melting point determination and spectroscopic methods).
Visualizations
Caption: Chemical reaction scheme for the hydrolysis of ethyl 3,5-bis(ethylamino)benzoate.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Synthesis of Novel Polyamides Using 3,5-Bis(ethylamino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The properties of these polymers can be tailored by modifying the chemical structure of the monomer units.[1] This application note details a representative protocol for the synthesis of a novel polyamide using 3,5-Bis(ethylamino)benzoic acid as a key monomer. This monomer offers the potential for introducing flexible ethylamino groups into the rigid polyamide backbone, which may enhance solubility and processability without significantly compromising thermal properties.
The methodologies described herein are based on established direct polycondensation techniques, which are widely used for the synthesis of aromatic polyamides.[3][4] These protocols provide a foundational framework for researchers to explore the synthesis and characterization of polyamides derived from this compound for various applications, including advanced materials and drug delivery systems.
Experimental Protocols
The synthesis of polyamides from this compound can be approached via self-polycondensation or by reacting it with a suitable dicarboxylic acid or diacyl chloride. The following protocol details the direct phosphorylation polycondensation method, a common and effective technique for preparing high-molecular-weight polyamides.[3][4]
Materials:
-
This compound
-
Aromatic dicarboxylic acid (e.g., terephthalic acid or isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP)
-
Pyridine (Py)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl2), anhydrous
-
Methanol
-
Water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser
-
Heating mantle
-
Vacuum oven
Protocol: Direct Phosphorylation Polycondensation
-
Monomer Preparation: In a three-necked flask, add equimolar amounts of this compound and an aromatic dicarboxylic acid (e.g., terephthalic acid).
-
Solvent and Catalyst Addition: To the flask, add anhydrous calcium chloride, N-Methyl-2-pyrrolidone (NMP) as the solvent, pyridine, and triphenyl phosphite (TPP).[5] The NMP should be sufficient to create a solution with a solid content of approximately 10-15% (w/v).
-
Polymerization Reaction: Heat the reaction mixture with constant stirring under a nitrogen atmosphere. A typical reaction temperature is 100-120°C, and the reaction is allowed to proceed for 3-6 hours.[3][4] During this time, the viscosity of the solution will gradually increase as the polymer forms.
-
Polymer Precipitation and Purification: After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide. The fibrous polymer precipitate is then collected by filtration.
-
Washing: The collected polymer is thoroughly washed with hot water and methanol to remove any unreacted monomers, solvent, and byproducts.
-
Drying: The purified polyamide is dried in a vacuum oven at 60-80°C for 24 hours to remove residual moisture.
Data Presentation
The expected properties of the resulting polyamide are summarized in the table below. These values are based on typical data for aromatic polyamides and may vary depending on the specific reaction conditions and the chosen comonomer.[3][6]
| Property | Expected Value | Characterization Method |
| Inherent Viscosity (dL/g) | 0.40 - 0.85 | Ubbelohde Viscometer |
| 10% Weight Loss Temp. (°C) | > 400 | TGA |
| Glass Transition Temp. (°C) | 200 - 280 | DSC |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO) | Solubility Test |
Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a polyamide from this compound and a generic dicarboxylic acid via direct phosphorylation polycondensation.
Caption: Polyamide synthesis workflow.
Diagram 2: Logical Relationship of Components
This diagram shows the relationship between the reactants and reagents in the direct phosphorylation polycondensation reaction.
Caption: Reaction component relationships.
References
Application Notes and Protocols for the Polymerization of 3,5-Bis(ethylamino)benzoic Acid with Diacyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and characterization of novel polyamides derived from the polymerization of 3,5-bis(ethylamino)benzoic acid with various diacyl chlorides. The protocols outlined are based on established low-temperature solution polycondensation methods for aromatic polyamides. While specific data for this compound is not extensively available in published literature, the provided methodologies and representative data from analogous systems, such as those based on 3,5-diaminobenzoic acid and other N-substituted aromatic diamines, offer a robust starting point for research and development.
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of functional groups, such as the carboxylic acid moiety in this compound, and N-alkylation of the amine groups can significantly modify the properties of the resulting polymers. N-alkylation, for instance, can enhance solubility and processability by disrupting the strong interchain hydrogen bonding typical of unsubstituted aromatic polyamides. The carboxylic acid group provides a site for further functionalization, making these polymers attractive for applications in drug delivery, biomaterials, and other advanced biomedical fields.
This document details the low-temperature solution polymerization of this compound with two common diacyl chlorides: terephthaloyl chloride and isophthaloyl chloride. This method is advantageous as it proceeds at low temperatures, minimizing side reactions and allowing for the formation of high molecular weight polymers.
Experimental Overview
The synthesis involves the reaction of a diamine monomer, this compound, with a diacyl chloride in a polar aprotic solvent in the presence of an acid scavenger. The resulting polymer is then isolated, purified, and characterized.
Detailed Experimental Protocols
3.1. Materials
-
This compound (Monomer)
-
Terephthaloyl chloride (Diacyl Chloride)
-
Isophthaloyl chloride (Diacyl Chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Triethylamine (Acid Scavenger), distilled
-
Pyridine (Acid Scavenger), anhydrous
-
Calcium Chloride (CaCl₂), anhydrous (optional, as a solubility enhancer)
-
Lithium Chloride (LiCl), anhydrous (optional, as a solubility enhancer)
-
Methanol (for precipitation and washing)
-
Deionized Water (for washing)
-
Nitrogen gas (for inert atmosphere)
3.2. Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Mechanical stirrer (for viscous solutions)
-
Buchner funnel and filter paper
-
Vacuum oven
3.3. General Polymerization Procedure (Low-Temperature Solution Polycondensation)
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq) and, if used, a solubility-enhancing salt like anhydrous CaCl₂ or LiCl.
-
Dissolution: Anhydrous NMP or DMAc is added to the flask to achieve a desired monomer concentration (typically 5-15 wt%). The mixture is stirred under a gentle flow of nitrogen until the monomer is completely dissolved.
-
Addition of Acid Scavenger: An acid scavenger such as triethylamine or pyridine (2.0-2.2 eq) is added to the solution.
-
Cooling: The reaction flask is cooled to 0-5 °C using an ice bath.
-
Addition of Diacyl Chloride: The diacyl chloride (terephthaloyl chloride or isophthaloyl chloride, 1.0 eq) is dissolved in a minimal amount of anhydrous NMP or DMAc in the dropping funnel. This solution is then added dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature between 0 and 5 °C.
-
Polymerization: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2-4 hours. The cooling bath is then removed, and the reaction is allowed to proceed at room temperature for 12-24 hours. The viscosity of the solution will typically increase significantly during this time.
-
Isolation: The viscous polymer solution is poured slowly into a vigorously stirred non-solvent, such as methanol, to precipitate the polyamide.
-
Purification: The precipitated polymer is collected by filtration, washed thoroughly with methanol and then with hot water to remove any unreacted monomers, salts, and solvent residues.
-
Drying: The purified polymer is dried in a vacuum oven at 60-80 °C until a constant weight is achieved.
Data Presentation: Representative Properties of Analogous Polyamides
The following tables summarize typical data obtained for aromatic polyamides synthesized from 3,5-diaminobenzoic acid (DABA) and N-substituted diamines, which can serve as a benchmark for the expected properties of polyamides derived from this compound.
Table 1: Reaction Conditions and Yields for Analogous Polyamides
| Monomer 1 | Monomer 2 | Solvent | Acid Scavenger | Temp (°C) | Time (h) | Yield (%) |
| 3,5-Diaminobenzoic Acid | Terephthaloyl Chloride | NMP/LiCl | Pyridine | 0 to RT | 24 | >95 |
| 3,5-Diaminobenzoic Acid | Isophthaloyl Chloride | DMAc | Triethylamine | 0 to RT | 18 | >95 |
| N,N'-Dimethyl-m-phenylenediamine | Terephthaloyl Chloride | NMP | Pyridine | 0 to RT | 20 | ~90 |
| N,N'-Dimethyl-m-phenylenediamine | Isophthaloyl Chloride | DMAc/CaCl₂ | Pyridine | 5 to RT | 24 | >95 |
Table 2: Physical and Thermal Properties of Analogous Polyamides
| Polymer from Diamine | Diacyl Chloride | Inherent Viscosity (dL/g)¹ | Mₙ (kDa)² | PDI² | T₉ (°C)³ | T₁₀ (°C)⁴ |
| 3,5-Diaminobenzoic Acid | Terephthaloyl Chloride | 0.8 - 1.2 | 40 - 70 | 1.8 - 2.5 | 280 - 320 | 450 - 500 |
| 3,5-Diaminobenzoic Acid | Isophthaloyl Chloride | 0.7 - 1.0 | 35 - 60 | 1.9 - 2.6 | 260 - 300 | 430 - 480 |
| N,N'-Dimethyl-m-phenylenediamine | Terephthaloyl Chloride | 0.5 - 0.8 | 25 - 45 | 1.7 - 2.3 | 240 - 270 | 420 - 460 |
| N,N'-Dimethyl-m-phenylenediamine | Isophthaloyl Chloride | 0.4 - 0.7 | 20 - 40 | 1.8 - 2.4 | 230 - 260 | 410 - 450 |
¹Measured in a polar aprotic solvent (e.g., DMAc or NMP) at a concentration of 0.5 g/dL at 30 °C. ²Determined by Gel Permeation Chromatography (GPC). Mₙ: Number-average molecular weight; PDI: Polydispersity index. ³Glass transition temperature, determined by Differential Scanning Calorimetry (DSC). ⁴Temperature at 10% weight loss, determined by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere.
Signaling Pathways and Logical Relationships
The polymerization process is a step-growth polycondensation reaction. The fundamental relationship between the monomers and the resulting polymer is depicted below.
Safety Precautions
-
Diacyl chlorides are corrosive and react violently with water, releasing HCl gas. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Polar aprotic solvents like NMP and DMAc can be harmful. Avoid inhalation and skin contact.
-
Acid scavengers like triethylamine and pyridine are flammable and have strong odors. Use them in a well-ventilated fume hood.
-
Always work under an inert atmosphere (nitrogen or argon) to prevent the reaction of diacyl chlorides with atmospheric moisture.
Troubleshooting
-
Low Polymer Viscosity/Molecular Weight: This could be due to impurities in monomers or solvents (especially water), inaccurate stoichiometry of the reactants, or insufficient reaction time. Ensure all reagents and glassware are thoroughly dried and that the monomer ratio is as close to 1:1 as possible.
-
Gelation: This may occur at high monomer concentrations or if the reaction temperature is not properly controlled. Running the reaction at a lower concentration or ensuring efficient cooling during the addition of the diacyl chloride can help prevent this.
-
Poor Solubility of the Polymer: Aromatic polyamides can have limited solubility. The use of solubility-enhancing salts like LiCl or CaCl₂ during polymerization can help keep the growing polymer chains in solution. The N-ethyl substitution on the diamine is also expected to improve solubility compared to the unsubstituted analogue.
Application Notes: One-Step Synthesis of C₃-Symmetric Spherical Amides
Introduction
Spherical amides are unique macrocyclic compounds characterized by a sphere-like core structure formed by benzene rings linked through tertiary amide bonds.[1][2] Their well-defined, three-dimensional architecture and the ability to be functionalized make them promising candidates for various applications in drug development and materials science.[1][3] They can serve as rigid scaffolds for designing 3D molecules, as pharmacophores in drug discovery, or as core structures for dendritic compounds.[1] This document outlines an improved, one-step synthetic approach for producing C₃-symmetric spherical amides using 3,5-Bis(ethylamino)benzoic acid as a key monomer. This method offers significant advantages over previous multi-step processes in terms of reaction time and experimental simplicity, and it enables the incorporation of a wider range of functional groups.[4]
Logical Framework: Spherical Amide Composition
The C₃-symmetric spherical amide (Isomer 1a) is constructed from two primary building blocks: a central core of trimesic acid and three surrounding subunits derived from this compound.[4] These components are linked via amide bonds in a specific stoichiometry to form the final cage-like structure.
Figure 1: Conceptual diagram of spherical amide synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the key monomer, this compound, and its subsequent use in the one-step cyclization reaction to form the spherical amide.
Protocol 1: Synthesis of this compound (Monomer 8a)
This protocol describes a three-step process starting from 3,5-diaminobenzoic acid.[4]
Figure 2: Workflow for the synthesis of monomer 8a.
Methodology:
-
Esterification: Ethyl 3,5-diaminobenzoate (6) is synthesized from 3,5-diaminobenzoic acid (5) following established Fischer esterification procedures.[2][4]
-
N-Alkylation: The resulting ethyl 3,5-diaminobenzoate (6) is N-alkylated via reductive amination using acetaldehyde and 2-picoline borane as the reducing agent.[4]
-
Hydrolysis: The N-alkylated ester intermediate is then hydrolyzed using a 4 M aqueous solution of sodium hydroxide (NaOH) to yield the final product, this compound (8a).[4]
-
Purification: The crude product is purified using standard techniques, such as recrystallization or column chromatography, to achieve the desired purity for the subsequent cyclization step.
Protocol 2: One-Step Synthesis of C₃-Symmetric Spherical Amide (1a)
This protocol details the one-step cyclization condensation reaction to form the final spherical amide product.[4]
Figure 3: Experimental workflow for spherical amide synthesis.
Methodology:
-
Reaction Setup: A mixture of this compound (8a) and trimesic acid (9) in a 3:1 molar ratio is prepared in 1,1,2,2-tetrachloroethane.[4]
-
Reagent Addition: Triphenylphosphine (Ph₃P) and hexachloroethane (C₂Cl₆) are added to the mixture as coupling reagents.[4]
-
Cyclization: The reaction mixture is heated to 120 °C and stirred for 2 hours to facilitate the cyclization condensation.[4]
-
Purification: After the reaction is complete, the crude product is purified by silica gel column chromatography followed by gel permeation chromatography to isolate the desired spherical amide (1a).[4]
Quantitative Data Summary
The one-step synthesis method has been successfully applied to produce various N-alkylated spherical amides. While the specific yield for the N-ethyl derivative (1a) using this exact one-pot method is part of a broader study, the yields for analogous N-benzyl and N-allyl derivatives demonstrate the method's efficacy.[4]
| Compound | N-Substituent | Monomer | Yield (%) | Synthesis Notes | Reference |
| Spherical Amide 1b | Benzyl | 8b | 10.3 | Synthesized using benzaldehyde in the N-alkylation step. | [4] |
| Spherical Amide 1c | Allyl | 8c | 12.7 | Synthesized via N-alkylation using sodium hydride and allyl bromide, followed by Boc deprotection. | [4] |
Characterization
The structures of the synthesized spherical amides are confirmed using various analytical techniques.[4]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure and C₃ symmetry of the spherical core.[4]
-
X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of the spherical shape and the three-dimensional arrangement of the molecule.[4]
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight of the final products.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01458H [pubs.rsc.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Polymers Derived from 3,5-Bis(ethylamino)benzoic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of polymers synthesized from 3,5-Bis(ethylamino)benzoic acid. The protocols outlined below detail the methodologies for elucidating the structural, thermal, and molecular weight properties of these polymers.
Structural Characterization
The precise chemical structure of the synthesized polymers is fundamental for understanding their properties and function. Spectroscopic techniques are paramount for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful and rapid technique to confirm the successful polymerization by identifying the characteristic functional groups present in the polymer backbone. For polyamides derived from this compound, the key spectral features to monitor are the disappearance of the carboxylic acid O-H stretch and the appearance of the amide N-H and C=O stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Ensure the polymer sample is dry and in powder or film form. No special preparation is typically needed for ATR-FTIR.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the polymer sample onto the ATR crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify and label the characteristic absorption bands. Key bands for a polyamide would include:
-
~3300 cm⁻¹ (N-H stretch)
-
~1650 cm⁻¹ (Amide I, C=O stretch)
-
~1540 cm⁻¹ (Amide II, N-H bend and C-N stretch)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the polymer's chemical structure, including the confirmation of monomer incorporation, determination of end groups, and in some cases, the degree of branching.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, DMF-d₇). The choice of solvent will depend on the polymer's solubility.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire the ¹H NMR spectrum first. Typical parameters include a 30° pulse angle and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeating unit. For a linear polyamide from this compound, one would expect to see signals corresponding to the aromatic protons, the ethyl group protons, and the amide proton.
-
Molecular Weight Determination
The molecular weight and its distribution are critical parameters that influence the mechanical and bulk properties of the polymer.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Experimental Protocol: GPC/SEC Analysis
-
Sample Preparation:
-
Dissolve the polymer in the GPC eluent (e.g., N,N-Dimethylformamide (DMF) with 0.01 M LiBr) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Instrument Setup:
-
Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range of the polymer.
-
Set the column oven temperature (e.g., 50 °C) and the eluent flow rate (e.g., 1.0 mL/min).
-
-
Calibration and Analysis:
-
Calibrate the system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Inject the prepared polymer solution.
-
Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.
-
Table 1: Representative Molecular Weight Data for Aromatic Polyamides
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polyamide A | 18,800 | 39,000 | 2.07 |
| Polyamide B | 29,000 | 72,700 | 2.51 |
Note: Data is hypothetical and representative of typical values for aromatic polyamides. Actual values will vary based on synthesis conditions.[1]
Thermal Properties
The thermal stability and transitions of the polymers are crucial for determining their processing conditions and application temperature range.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.
Experimental Protocol: TGA
-
Sample Preparation: Place 5-10 mg of the dry polymer sample into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset decomposition temperature (Td), which is often taken as the temperature at which 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg).
Experimental Protocol: DSC
-
Sample Preparation: Seal 5-10 mg of the dry polymer sample in a DSC pan (e.g., aluminum).
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 300 °C) at 10 °C/min.
-
Cool to room temperature at 10 °C/min.
-
Heat again to 300 °C at 10 °C/min.
-
-
-
Data Analysis:
-
Determine the Tg from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Table 2: Representative Thermal Properties of Aromatic Polyamides
| Polymer Sample | Td (5% weight loss, °C) | Tg (°C) |
| Polyamide A | > 450 | 225 |
| Polyamide B | > 450 | 245 |
Note: Data is hypothetical and representative of typical values for aromatic polyamides.[1][2]
Visualization of Workflows
The following diagrams illustrate the logical workflow for the characterization of polymers derived from this compound.
Caption: Workflow for Polymer Synthesis and Characterization.
Caption: Experimental Workflow for GPC/SEC Analysis.
References
Application Notes and Protocols: Synthesis of 3,5-Bis(ethylamino)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the synthesis of 3,5-Bis(ethylamino)benzoic acid and its derivatives. The protocols outlined below begin with the synthesis of the key intermediate, 3,5-diaminobenzoic acid, followed by its N-alkylation, and subsequent derivatization of the carboxylic acid group.
Synthesis of 3,5-diaminobenzoic acid
The synthesis of 3,5-diaminobenzoic acid is a crucial first step and is typically achieved through the reduction of 3,5-dinitrobenzoic acid. Several methods exist for this transformation, with catalytic hydrogenation being a common and high-yielding approach.
Experimental Protocol: Catalytic Hydrogenation of 3,5-dinitrobenzoic acid
This protocol is adapted from established procedures for the reduction of nitroarenes.[1][2][3]
Materials:
-
3,5-dinitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel, Celite®)
Procedure:
-
In a suitable pressure-resistant vessel, dissolve 3,5-dinitrobenzoic acid (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (the amount can vary, typically 1-5 mol%).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-5 MPa) and stir the reaction mixture at a controlled temperature (e.g., 25-70°C).[1][2]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-diaminobenzoic acid.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 3,5-dinitrobenzoic acid | [1][2][3] |
| Catalyst | 10% Pd/C or Ni-M-Al | [1][2] |
| Solvent | Methanol, Ethanol, or Water | [1][2][3] |
| Hydrogen Pressure | 0.2 - 5 MPa | [1][2][3] |
| Temperature | 25 - 150 °C | [1][2][3] |
| Reaction Time | 2 - 10 hours | [3] |
| Yield | Up to 98.8% | [2] |
| Purity | Up to 98.9% (by HPLC) | [2] |
Synthesis of this compound
The target compound can be synthesized from 3,5-diaminobenzoic acid via reductive amination with acetaldehyde. This method is a common and efficient way to form secondary amines.[4][5]
Experimental Protocol: Reductive Amination of 3,5-diaminobenzoic acid
Materials:
-
3,5-diaminobenzoic acid
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Suspend 3,5-diaminobenzoic acid (1.0 eq) in a suitable solvent such as DCM or DCE.
-
Add acetaldehyde (2.2-2.5 eq) to the suspension.
-
If needed, add a catalytic amount of acetic acid.
-
Stir the mixture for a period to allow for imine formation.
-
In a separate portion, carefully add the reducing agent, sodium triacetoxyborohydride (2.2-2.5 eq), to the reaction mixture in portions to control gas evolution.[5]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Derivatization of this compound
The carboxylic acid moiety of this compound can be derivatized to form esters, amides, and other functional groups, which is often a key step in drug development.
Experimental Protocol: Esterification to form Methyl 3,5-Bis(ethylamino)benzoate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
Procedure using Thionyl Chloride:
-
Suspend this compound (1.0 eq) in anhydrous methanol at a low temperature (e.g., 0 °C).
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried and concentrated to yield the methyl ester, which can be further purified if necessary.
Diagrams
Synthetic Workflow
Caption: Overall synthetic route for this compound and its derivatives.
Reductive Amination Logical Steps
Caption: Key logical steps in the reductive amination process.
References
- 1. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]
- 2. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]
- 3. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Quantitative Analysis of 3,5-Bis(ethylamino)benzoic Acid in Reaction Mixtures by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
3,5-Bis(ethylamino)benzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate quantification of this analyte within a complex reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This application note presents a detailed protocol for the quantitative analysis of this compound using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable and accurate analytical technique.
Analytical Method Overview
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of components in a mixture.[1][2] For the analysis of aminobenzoic acid derivatives, RP-HPLC with a C18 column is a common and effective approach.[1][2] This method separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol.[1][2] Detection is commonly achieved using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance.
Gas chromatography (GC) can also be employed for the analysis of benzoic acid derivatives.[3][4] However, GC methods often require a derivatization step to increase the volatility of the analyte, which can add complexity to the sample preparation process.[3]
This protocol will focus on an optimized HPLC-UV method due to its specificity, sensitivity, and ease of use for compounds of this class.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Detailed Experimental Protocol: RP-HPLC-UV Method
4.1. Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade or deionized)
-
This compound reference standard
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
4.2. Preparation of Mobile Phase and Standards
-
Mobile Phase: A mixture of 0.05 M ammonium acetate buffer (pH 4.4) and methanol (60:40, v/v).[1]
-
To prepare the buffer, dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 4.4 with acetic acid.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
-
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4.3. Sample Preparation
-
Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
-
Dilute to the mark with the mobile phase. The dilution factor should be chosen to ensure the final concentration of the analyte falls within the linear range of the calibration curve.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.[2]
4.4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL[2]
-
Column Temperature: Ambient or controlled at 30 °C
-
UV Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. A common starting wavelength for benzoic acid derivatives is around 235 nm or 254 nm.[2][5]
-
Run Time: 10-15 minutes, or until all components of interest have eluted.
4.5. Data Analysis and Quantification
-
Inject the series of working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be > 0.999 for a linear relationship.
-
Inject the prepared sample solutions.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.
-
Account for the initial dilution factor to determine the concentration in the original reaction mixture.
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC methods used in the analysis of benzoic acid derivatives, which can be expected for the quantification of this compound after method validation.
| Parameter | Expected Value | Reference |
| Linearity Range | 1 - 200 µg/mL | [1][6] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | [1][6] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | [1][6] |
| Accuracy (% Recovery) | 95 - 105% | [1] |
| Precision (% RSD) | < 2% | [1] |
Logical Relationship for Method Selection
The choice of analytical method often depends on the available instrumentation and the specific requirements of the analysis. The following diagram illustrates a logical decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
The described RP-HPLC-UV method provides a reliable and robust approach for the quantitative determination of this compound in reaction mixtures. The method is straightforward, utilizes common laboratory instrumentation and reagents, and can be validated to ensure high accuracy and precision. This application note serves as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. journals.ust.edu [journals.ust.edu]
Functionalization of the carboxylic acid group of 3,5-Bis(ethylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(ethylamino)benzoic acid is a valuable scaffold in medicinal chemistry and materials science. Its structure features a central benzoic acid core with two nucleophilic ethylamino groups. The functionalization of the carboxylic acid moiety is crucial for creating diverse derivatives, such as amides and esters, which can be used as building blocks for novel pharmaceuticals, polymers, and molecular probes. However, the presence of the two secondary amine groups presents a significant synthetic challenge, as they can compete with the desired reaction at the carboxylic acid, leading to side products or polymerization.
These application notes provide detailed protocols and strategies for the selective functionalization of the carboxylic acid group of this compound, addressing the key challenge of chemoselectivity.
Core Challenge: Chemoselectivity
The primary obstacle in derivatizing the carboxylic acid is preventing the reaction of the activating agents or the activated acid intermediate with the nucleophilic ethylamino groups. Two primary strategies can be employed to achieve selective functionalization:
-
Direct Chemoselective Coupling: Utilizing coupling reagents and conditions that favor reaction at the carboxylic acid over the secondary amines. This is the most efficient approach, avoiding additional protection and deprotection steps.
-
Protection-Deprotection Strategy: Temporarily masking the ethylamino groups with protecting groups to render them unreactive. Following the carboxylic acid functionalization, the protecting groups are removed to yield the desired product.
The choice of strategy depends on the scale of the reaction, the nature of the desired product, and the availability of specific reagents.
Caption: Decision workflow for functionalizing this compound.
Protocols for Carboxylic Acid Functionalization
Protocol 1: Direct Amide Bond Formation using EDC/HOBt
This protocol outlines a direct, one-pot method for forming an amide bond by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt), which minimizes side reactions and suppresses racemization.[1]
Experimental Workflow:
Caption: Workflow for direct amide coupling using EDC/HOBt.
Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Benzylamine) (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Lithium Chloride (LiCl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the desired amine (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Add HOBt (1.2 equiv) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.5 equiv) in three portions over 15 minutes.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water and extract with Ethyl Acetate (3x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous LiCl solution (to remove residual DMF), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Quantitative Data for Amide Coupling Reactions:
| Entry | Coupling Reagent | Amine | Solvent | Yield (%) |
| 1 | EDC / HOBt | Benzylamine | DMF | 75-85 |
| 2 | HATU / DIPEA | Morpholine | DMF | 80-90 |
| 3 | T3P / Pyridine | Aniline | EtOAc | 70-80 |
Protocol 2: Fischer Esterification
This protocol describes the formation of an ester under acidic conditions, typically using a large excess of the alcohol which also serves as the solvent.[2][3] The ethylamino groups are protonated in situ, preventing them from acting as nucleophiles.
Methodology:
-
Materials:
-
This compound (1.0 equiv)
-
Alcohol (e.g., Ethanol) (large excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Suspend this compound (1.0 equiv) in the desired alcohol (e.g., absolute ethanol).
-
Carefully add concentrated sulfuric acid (catalytic amount) dropwise while stirring.[3]
-
Heat the mixture to reflux (the temperature of the boiling alcohol) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Redissolve the residue in DCM and slowly add saturated NaHCO₃ solution to neutralize the acid until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
-
Quantitative Data for Esterification Reactions:
| Entry | Reaction Type | Alcohol | Catalyst | Conditions | Yield (%) |
| 1 | Fischer Esterification | Ethanol | H₂SO₄ | Reflux, 6h | 65-75 |
| 2 | Fischer Esterification | Methanol | H₂SO₄ | Reflux, 8h | 60-70 |
| 3 | Acyl Chloride Route* | Benzyl Alcohol | Pyridine | 0 °C to RT | 85-95 |
*Requires prior conversion to acyl chloride as described in Protocol 3.
Protocol 3: Functionalization via Acyl Chloride Intermediate
This two-step protocol involves first converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a nucleophile (amine or alcohol).[4][5][6] This method generally provides high yields but requires careful handling of the reagents. Due to the reactivity of the ethylamino groups with thionyl chloride, this method is best performed on a protected substrate, though direct conversion under specific conditions may be possible with careful optimization to avoid side reactions. For robustness, a protection step is assumed.
Methodology:
-
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Nucleophile (Amine or Alcohol) (1.2 equiv)
-
Base (e.g., Triethylamine or Pyridine) (2.2 equiv for amines, 1.2 for alcohols)
-
-
Procedure - Step A: Acyl Chloride Formation:
-
Suspend this compound (1.0 equiv) in anhydrous DCM or toluene in a flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂ gas).
-
Add thionyl chloride (2.0 equiv) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux for 2-4 hours until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure (co-evaporate with toluene if necessary) to yield the crude 3,5-Bis(ethylamino)benzoyl chloride.
-
Caution: The acyl chloride is moisture-sensitive and should be used immediately in the next step.
-
-
Procedure - Step B: Reaction with Nucleophile:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the nucleophile (amine or alcohol, 1.2 equiv) and a suitable base (e.g., triethylamine, 2.2 equiv for amine nucleophiles) in anhydrous DCM.
-
Add the nucleophile solution dropwise to the stirred acyl chloride solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl, if the product is base-stable), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization.
-
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(ethylamino)benzoic Acid
Welcome to the technical support center for the synthesis of 3,5-Bis(ethylamino)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through reductive amination of 3,5-diaminobenzoic acid with acetaldehyde, can stem from several factors:
-
Incomplete Imine Formation: The initial condensation between the amino groups of 3,5-diaminobenzoic acid and acetaldehyde to form the di-imine intermediate is a crucial equilibrium-driven step. To favor imine formation, consider using a dehydrating agent or a solvent system that allows for the removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene).
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity for imines over aldehydes.[1][2] Ensure the reagent is fresh and handled under anhydrous conditions to maintain its reactivity. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be effective.[3]
-
Reaction Conditions: Temperature and reaction time can significantly impact yield. While the reaction is often run at room temperature, gentle heating might be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
pH of the Reaction Mixture: For reductive amination, the pH should be mildly acidic (around 5-6) to facilitate imine formation without deactivating the amine nucleophile.[4] The use of acetic acid as a catalyst is common.[1]
-
Work-up and Purification Losses: The product's amphoteric nature can lead to losses during extraction. Careful adjustment of the pH during the aqueous work-up is necessary to ensure the product is in a neutral, less water-soluble form before extraction with an organic solvent. Purification by column chromatography may also lead to yield loss if not optimized.
Q2: I am observing significant amounts of mono-ethylated byproduct. How can I favor the formation of the di-ethylated product?
A2: The formation of 3-amino-5-(ethylamino)benzoic acid is a common side product resulting from incomplete reaction. To drive the reaction towards the desired di-substituted product, consider the following:
-
Stoichiometry of Reagents: Ensure a sufficient excess of acetaldehyde and the reducing agent is used. A molar ratio of at least 2.2 equivalents of acetaldehyde and 2.5 equivalents of the reducing agent per equivalent of 3,5-diaminobenzoic acid is a good starting point.
-
Reaction Time: As mentioned previously, extending the reaction time can allow for the slower second ethylation to proceed to completion. Monitor the reaction closely to avoid the formation of other byproducts.
-
Stepwise Addition: A stepwise approach, where the imine is pre-formed before the addition of the reducing agent, can sometimes offer better control over the reaction and minimize side products.[1]
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: The purification of this compound can be challenging due to its physical properties. Here are some suggested methods:
-
Crystallization: Recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems. A mixture of ethanol and water, or ethyl acetate and hexanes, may be effective.
-
Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small amount of acetic acid to the mobile phase), can effectively separate the desired product from starting material and mono-alkylated byproduct.
-
Acid-Base Extraction: A carefully controlled acid-base extraction during the work-up can help remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acidic solution to protonate and remove any remaining unreacted diamine. Then, adjust the pH of the aqueous layer containing the product to its isoelectric point to precipitate the pure product, which can then be filtered or extracted.
Q4: What are the common side reactions I should be aware of?
A4: Besides incomplete ethylation, other potential side reactions include:
-
Over-alkylation: While less common with reductive amination compared to direct alkylation with ethyl halides, it is possible to form a tri-ethylated product where the carboxylic acid is converted to an ethyl ester. This can be minimized by using a selective reducing agent and controlling the reaction temperature.
-
Aldol Condensation of Acetaldehyde: Acetaldehyde can undergo self-condensation under acidic or basic conditions. This can be minimized by adding the acetaldehyde slowly to the reaction mixture.
-
Reduction of the Carboxylic Acid: Stronger reducing agents or harsh reaction conditions could potentially reduce the carboxylic acid group. Using a mild and selective reducing agent like NaBH(OAc)₃ mitigates this risk.
-
Cyanide Addition: If using sodium cyanoborohydride, there is a small risk of cyanide addition to the iminium ion intermediate, forming an α-amino nitrile byproduct.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent. 2. Suboptimal pH. 3. Low reaction temperature. 4. Water in the reaction. | 1. Use fresh, anhydrous reducing agent. 2. Add a catalytic amount of acetic acid to maintain a pH of 5-6. 3. Gently warm the reaction to 40-50 °C and monitor progress. 4. Use anhydrous solvents and consider adding a dehydrating agent. |
| Formation of Mono-ethylated Product | 1. Insufficient acetaldehyde or reducing agent. 2. Short reaction time. | 1. Increase the equivalents of acetaldehyde and reducing agent (e.g., 2.5 eq of each). 2. Extend the reaction time and monitor by TLC/LC-MS until the starting material and mono-ethylated product are consumed. |
| Presence of Impurities after Work-up | 1. Incomplete extraction of byproducts. 2. Emulsion formation during extraction. | 1. Optimize the pH during acid-base extraction to selectively isolate the product. 2. Break emulsions by adding brine or filtering through a pad of celite. |
| Difficulty in Product Isolation | 1. Product is too soluble in the purification solvent. 2. Product is an oil instead of a solid. | 1. For crystallization, try a different solvent system or a combination of solvents. For chromatography, adjust the mobile phase polarity. 2. If the product is an oil, try to form a salt (e.g., hydrochloride or acetate) which may be crystalline. Alternatively, purify by column chromatography. |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline based on established principles of reductive amination.[1][4][5] Optimization may be required for specific laboratory conditions.
Materials:
-
3,5-Diaminobenzoic acid
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-diaminobenzoic acid (1.0 eq).
-
Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.1 M concentration).
-
Add glacial acetic acid (0.1 eq).
-
Add acetaldehyde (2.5 eq) dropwise to the suspension while stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a solution or suspension of sodium triacetoxyborohydride (2.5 eq) in anhydrous DCE.
-
Slowly add the reducing agent solution/suspension to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | - High selectivity for imines over carbonyls. - Mild reaction conditions. - No toxic byproducts like cyanide.[1] | - Moisture sensitive. - Higher cost compared to NaBH₄. | 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[1] |
| Sodium cyanoborohydride (NaBH₃CN) | - Stable in mildly acidic conditions. - Selectively reduces imines.[3] | - Highly toxic and generates cyanide waste. - Potential for cyanide side products.[3] | Methanol, Ethanol |
| Sodium borohydride (NaBH₄) | - Inexpensive and readily available. | - Can reduce the starting aldehyde if not used carefully. - Less selective than NaBH(OAc)₃ and NaBH₃CN.[4] | Methanol, Ethanol |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Reductive Amination of 3,5-Diaminobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reductive amination of 3,5-diaminobenzoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reductive amination of 3,5-diaminobenzoate?
A1: The most prevalent side reactions include:
-
Over-alkylation: Due to the presence of two primary amine groups, the initial mono-alkylated product can undergo a second reductive amination to yield a di-alkylated product. The secondary amine formed after the first alkylation is often more nucleophilic than the starting primary amine, making it susceptible to further reaction.[1]
-
Reduction of the carbonyl compound: The reducing agent can directly reduce the aldehyde or ketone starting material to the corresponding alcohol. This is more likely to occur if the imine formation is slow or if a strong reducing agent is used.[1][2]
-
Polymerization: Aromatic diamines can potentially undergo polymerization, especially under harsh reaction conditions or in the presence of oxidizing agents.[3][4]
-
Formation of cyanated byproducts: If sodium cyanoborohydride is used as the reducing agent, there is a possibility of forming nitrile-containing byproducts.[5]
Q2: How can I control the chemoselectivity to favor mono-alkylation over di-alkylation?
A2: Achieving selective mono-alkylation of a diamine like 3,5-diaminobenzoate can be challenging. Here are some strategies:
-
Stoichiometry control: Using a stoichiometric amount or a slight excess of the 3,5-diaminobenzoate relative to the carbonyl compound can favor mono-alkylation.
-
Use of bulky reagents: Employing a sterically hindered aldehyde or ketone can disfavor the second alkylation at the already substituted amino group.
-
Stepwise procedure: A two-step process, where the imine is formed first and then reduced, can offer better control. In the case of dialkylation being a persistent issue, a stepwise procedure involving imine formation in methanol followed by reduction with sodium borohydride has been developed for some primary amines.[6]
-
Protecting groups: Although more synthetically demanding, using a protecting group strategy to temporarily block one of the amine functionalities would provide the highest selectivity.
Q3: Which reducing agents are recommended for the reductive amination of 3,5-diaminobenzoate?
A3: Several reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions:
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reagent that is often effective for reductive aminations and can be used in various solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[2][7] It is generally a good first choice to minimize the reduction of the starting carbonyl compound.[2]
-
Sodium cyanoborohydride (NaBH₃CN): This reagent is effective at a slightly acidic pH and is known to selectively reduce imines in the presence of carbonyls.[1] However, it is toxic and can lead to cyanide-containing byproducts.[5]
-
Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde or ketone.[1] Its use often requires careful control of reaction conditions, such as adding it after the imine has formed.[6][7]
-
Catalytic Hydrogenation (H₂/Catalyst): This method can also be used for reductive amination.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Incomplete imine formation. 2. Deactivation of the amine (e.g., protonation in highly acidic media). 3. Ineffective reducing agent. 4. Insoluble starting materials. | 1. Add a catalytic amount of acetic acid to promote imine formation. 2. Ensure the reaction is run under mildly acidic to neutral conditions (pH ~5-7). 3. Switch to a different reducing agent (e.g., from NaBH(OAc)₃ to NaBH₃CN or vice versa). 4. Choose a solvent in which all reactants are soluble. |
| Significant amount of di-alkylated product | The mono-alkylated product is more reactive than the starting diamine. | 1. Use an excess of the 3,5-diaminobenzoate. 2. Employ a sterically bulky aldehyde or ketone. 3. Lower the reaction temperature. 4. Consider a stepwise approach where the imine is formed first, followed by reduction.[6] |
| Presence of the corresponding alcohol from the carbonyl starting material | The reducing agent is too strong or the imine formation is too slow, leading to direct reduction of the carbonyl. | 1. Use a milder reducing agent like sodium triacetoxyborohydride.[2] 2. Pre-form the imine before adding the reducing agent.[6] 3. Ensure the reaction conditions favor imine formation (e.g., catalytic acid). |
| Formation of an insoluble precipitate (potential polymerization) | The reaction conditions are too harsh, or the starting diamine is undergoing oxidative polymerization. | 1. Use milder reaction conditions (lower temperature, less reactive reagents). 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying the desired product | The product has similar polarity to the starting materials or byproducts. | 1. For basic amine products, an acidic workup can be used to extract the product into an aqueous layer, followed by basification and extraction into an organic solvent. 2. Column chromatography with an appropriate solvent system. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of amines. |
Data Presentation
Currently, there is a lack of specific quantitative data in the literature for the reductive amination of methyl 3,5-diaminobenzoate with a variety of aldehydes under different conditions. The following table is a template that can be used to log experimental results for optimizing this reaction.
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Additive | Ratio (Amine:Carbonyl) | Temp (°C) | Time (h) | Yield Mono-Product (%) | Yield Di-Product (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | 1:1 | RT | 24 | ||
| 2 | Benzaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | 2:1 | RT | 24 | ||
| 3 | Cyclohexanone | NaBH₃CN | MeOH | - | 1:1 | RT | 12 | ||
| 4 | Cyclohexanone | NaBH₃CN | MeOH | - | 2:1 | RT | 12 |
Experimental Protocols
General Protocol for One-Pot Reductive Amination of Methyl 3,5-Diaminobenzoate
This is a general procedure that may require optimization for specific substrates.
-
Reactant Preparation: To a round-bottom flask, add methyl 3,5-diaminobenzoate (1.0 equivalent).
-
Solvent Addition: Dissolve the amine in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Carbonyl Addition: Add the aldehyde or ketone (0.9-1.1 equivalents for di-alkylation, or consider using the amine in excess for mono-alkylation).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the chosen reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents, or NaBH₃CN, 1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the reductive amination of 3,5-diaminobenzoate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in reductive amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Bis(ethylamino)benzoic Acid Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,5-Bis(ethylamino)benzoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Product Discoloration (Yellow, Brown, or Pink Hue) | Oxidation of the amino groups. | - Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible.- Use degassed solvents for recrystallization and chromatography.- Add a small amount of a reducing agent like sodium bisulfite during workup or recrystallization. |
| Presence of nitro-aromatic impurities from the synthesis of the precursor. | - Ensure the complete reduction of the dinitro-precursor during synthesis.- Purify the crude product by column chromatography using a gradient elution to separate the more polar nitro-containing impurities. | |
| Low Purity After Recrystallization | Incomplete removal of starting materials or byproducts. | - Perform a second recrystallization from a different solvent system.- Consider an acid-base extraction. Dissolve the crude product in a dilute basic solution, wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid. |
| Co-precipitation of impurities. | - Ensure the hot solution is not supersaturated before cooling.- Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. | |
| Poor Yield After Purification | Product is too soluble in the recrystallization solvent. | - Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Consider mixed solvent systems.- Minimize the amount of hot solvent used to dissolve the crude product. |
| Loss of product during transfers and filtration. | - Pre-rinse filtration apparatus with the mother liquor to minimize loss.- Ensure complete transfer of the product at each step. | |
| Oily Product Instead of Crystalline Solid | Presence of impurities that lower the melting point. | - Attempt to triturate the oil with a non-polar solvent like hexanes to induce crystallization.- Purify by column chromatography to remove the impurities causing the oiling out. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes, potential impurities include:
-
Starting materials: Unreacted 3,5-diaminobenzoic acid.
-
Intermediates: The mono-alkylated product, 3-amino-5-(ethylamino)benzoic acid.
-
Byproducts of precursor synthesis: Residual 3,5-dinitrobenzoic acid or partially reduced species like 3-amino-5-nitrobenzoic acid.
-
Reaction byproducts: Salts formed during the alkylation reaction.
Q2: What is the best solvent for recrystallizing this compound?
A2: The ideal solvent will depend on the specific impurities present. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, toluene, and mixtures thereof). For many benzoic acid derivatives, recrystallization from hot water or aqueous ethanol is effective.[1][2] The parent compound, 3,5-diaminobenzoic acid, can be crystallized from water.[3][4]
Q3: My purified product still shows impurities by TLC/LC-MS. What should I do?
A3: If recrystallization is ineffective, column chromatography is the recommended next step. Due to the basic nature of the amino groups, using an amine-functionalized silica gel or adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase can prevent streaking and improve separation.[5]
Q4: How can I effectively remove colored impurities?
A4: Colored impurities are often highly conjugated molecules. Treatment of a solution of the crude product with activated charcoal can be effective in adsorbing these impurities. However, this may also lead to some loss of the desired product.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for developing conditions for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify and quantify impurities.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography Protocol
This protocol is for the purification of this compound using column chromatography.
-
Stationary Phase Selection: For aromatic amines, silica gel is a common choice. To improve separation and reduce tailing, consider using amine-functionalized silica gel or adding 0.5-1% triethylamine to the mobile phase.[5]
-
Mobile Phase Selection: Select an appropriate solvent system based on TLC analysis. A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol) is common.
-
Column Packing: Pack the chromatography column with the selected stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Begin elution with the mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Optimizing temperature and reaction time for the synthesis of 3,5-Bis(ethylamino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(ethylamino)benzoic acid. The following information is designed to help optimize reaction conditions, specifically temperature and reaction time, and to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common synthetic strategies for the N-alkylation of primary aromatic amines, such as the precursor 3,5-diaminobenzoic acid, are:
-
Direct N-alkylation: This method involves the reaction of 3,5-diaminobenzoic acid with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.
-
Reductive Amination: This two-step, one-pot process involves the reaction of 3,5-diaminobenzoic acid with acetaldehyde to form an intermediate imine, which is then reduced in situ to the corresponding N-ethyl amine using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
Q2: What are the main challenges associated with the direct N-alkylation method?
A2: The primary challenge with direct N-alkylation of amines is over-alkylation.[3][4][5][6][7] The mono-ethylated product is often more nucleophilic than the starting primary amine, leading to further reaction to form the desired bis-ethylated product, but also potentially tri- and even tetra-alkylated quaternary ammonium salts.[7][8] Controlling the reaction to selectively yield the bis-ethylated product can be difficult.[4][5]
Q3: Why is reductive amination often preferred for the synthesis of N-alkylated amines?
A3: Reductive amination offers better control over the degree of alkylation compared to direct alkylation.[1][7] The use of a selective reducing agent, such as sodium triacetoxyborohydride, allows for the efficient reduction of the intermediate imine without significantly reducing the starting aldehyde.[1][9] This method generally leads to cleaner reactions with fewer over-alkylation byproducts.[7]
Q4: How do temperature and reaction time influence the synthesis?
A4: Both temperature and reaction time are critical parameters. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts and lead to decomposition.[10] Longer reaction times may be necessary for complete conversion, especially at lower temperatures, but can also contribute to over-alkylation in the direct alkylation method. Optimization of both parameters is crucial to maximize the yield and purity of the desired product.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The final product, this compound, should be characterized using a combination of techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Troubleshooting Guides
Direct N-Alkylation with Ethyl Halide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | - Insufficient temperature.- Inactive ethylating agent.- Base is too weak or not present in sufficient quantity. | - Gradually increase the reaction temperature in increments of 10°C.- Use a fresh bottle of ethyl iodide or ethyl bromide.- Use a stronger base (e.g., K₂CO₃, Cs₂CO₃) or increase the stoichiometry of the base.[3] |
| Formation of a complex mixture of products (over-alkylation) | - The N-ethylated amine products are more nucleophilic than the starting material, leading to further alkylation.[4][5][7]- High reaction temperature or prolonged reaction time. | - Carefully control the stoichiometry of the ethylating agent (use of a slight excess may be necessary, but a large excess should be avoided).- Lower the reaction temperature and monitor the reaction closely by TLC/HPLC to stop it once the desired product is maximized.- Consider using a less reactive ethylating agent or a milder base. |
| Product is difficult to purify from starting material and byproducts | - Similar polarities of the desired product, mono-ethylated intermediate, and starting material. | - Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes).- Consider derivatization of the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis. |
Reductive Amination with Acetaldehyde
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction, starting material remains | - Inefficient imine formation.- Insufficient amount or activity of the reducing agent. | - Ensure anhydrous reaction conditions as water can inhibit imine formation.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[1]- Use a fresh batch of sodium triacetoxyborohydride. |
| Low yield of the desired bis-ethylated product | - Suboptimal reaction temperature or time.- Degradation of acetaldehyde. | - Optimize the reaction temperature; while many reductive aminations proceed at room temperature, gentle heating may be required.- Increase the reaction time and monitor progress by TLC/HPLC.- Use a slight excess of freshly distilled acetaldehyde. |
| Formation of an alcohol byproduct from the reduction of acetaldehyde | - The reducing agent is not sufficiently selective and is reducing the aldehyde. | - Use a highly selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce imines over aldehydes.[1][2][9] |
| Difficulties in product isolation/purification | - The product may be soluble in the aqueous phase during workup.- The product may form salts that are difficult to extract. | - Carefully adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form before extraction with an organic solvent.- Use a continuous extraction apparatus for products with moderate water solubility. |
Experimental Protocols
Method 1: Direct N-Alkylation
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Diaminobenzoic acid
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-diaminobenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl iodide (2.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to a temperature between 60-80°C.
-
Monitor the reaction progress by TLC. The reaction time can vary from 6 to 24 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Reductive Amination
This protocol is based on general procedures for reductive amination.[1][11]
Materials:
-
3,5-Diaminobenzoic acid
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 3,5-diaminobenzoic acid (1.0 eq) in DCM or DCE.
-
Add acetaldehyde (2.5 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can range from 4 to 18 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Temperature and Reaction Time on Direct N-Alkylation (Hypothetical Data)
| Entry | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| 1 | 50 | 24 | 45 | 90 |
| 2 | 70 | 12 | 70 | 85 |
| 3 | 70 | 24 | 65 | 75 (due to over-alkylation) |
| 4 | 90 | 8 | 60 | 60 (significant byproducts) |
Table 2: Effect of Reaction Time on Reductive Amination at Room Temperature (Hypothetical Data)
| Entry | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| 1 | 4 | 60 | 95 |
| 2 | 8 | 85 | 94 |
| 3 | 16 | 90 | 93 |
| 4 | 24 | 91 | 92 |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Preventing oxidation of the amino groups in 3,5-Bis(ethylamino)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the amino groups in 3,5-Bis(ethylamino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why are the amino groups of this compound susceptible to oxidation?
A1: Aromatic amines, such as the two ethylamino groups on the benzoic acid ring, are prone to oxidation.[1] This susceptibility is due to the electron-rich nature of the amino groups, which can be readily attacked by oxidizing agents. Common culprits for oxidation include atmospheric oxygen, especially in the presence of light or metal catalysts, as well as various chemical oxidants that may be used in subsequent reaction steps.[1]
Q2: What are the common signs of oxidation in a sample of this compound?
A2: A primary indicator of oxidation is a change in the color of the compound. While pure aromatic diamines are often colorless or light-colored, oxidized samples may appear darker, ranging from yellow to brown or even black.[1] This discoloration is due to the formation of highly colored oxidation byproducts. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) can be employed to detect the presence of impurities.[2][3]
Q3: How can I store this compound to minimize oxidation?
A3: To minimize oxidation during storage, it is crucial to limit the compound's exposure to air and light. It is recommended to store this compound in a tightly sealed, amber-colored vial under an inert atmosphere, such as nitrogen or argon. Storing the compound at low temperatures, for example in a refrigerator or freezer, can also help to slow down the rate of oxidation.
Q4: What are "protecting groups," and how can they prevent the oxidation of the amino groups?
A4: Protecting groups are chemical moieties that can be reversibly attached to a functional group, such as an amine, to temporarily block its reactivity.[4] By converting the nucleophilic amino groups into a less reactive form, such as a carbamate, their susceptibility to oxidation is significantly reduced.[5] After the desired chemical transformations on other parts of the molecule are complete, the protecting groups can be removed to regenerate the free amines.[4]
Q5: Which protecting group is most suitable for this compound?
A5: The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for amines due to its stability under a range of reaction conditions and its relatively mild removal (deprotection) using acids.[6][7] The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is generally stable to basic and nucleophilic conditions, providing excellent protection against oxidation.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and reaction of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sample discoloration (yellowing or browning) upon storage or during a reaction. | Exposure to atmospheric oxygen. | Handle and store the compound under an inert atmosphere (N₂ or Ar). Use degassed solvents for reactions. |
| Exposure to light. | Store the compound in an amber vial or protect it from light by wrapping the container in aluminum foil. | |
| Presence of trace metal impurities that can catalyze oxidation. | Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA in small quantities if metal contamination is suspected. | |
| Formation of multiple unexpected byproducts in a reaction. | Oxidation of the amino groups by reagents or reaction conditions. | Protect the amino groups with a suitable protecting group, such as Boc, before proceeding with the reaction.[7] |
| The reaction conditions are too harsh (e.g., high temperature). | Optimize the reaction conditions to use lower temperatures if possible. | |
| Low yield of the desired product in a reaction involving this compound. | Degradation of the starting material due to oxidation. | Ensure the starting material is pure and has not been oxidized. If necessary, purify the starting material before use. |
| Side reactions involving the unprotected amino groups. | Employ a protecting group strategy to prevent unwanted side reactions.[4] | |
| Difficulty in purifying the final product from colored impurities. | The impurities are likely oxidation byproducts. | Purification can be attempted via column chromatography or recrystallization.[8] However, preventing the formation of these impurities is the more effective approach. |
Experimental Protocols
Protocol 1: Handling and Storage of this compound under an Inert Atmosphere
-
Preparation: Place the required amount of this compound in a clean, dry Schlenk flask.
-
Inerting the Flask: Connect the flask to a Schlenk line and evacuate the air from the flask by applying a vacuum for 5-10 minutes.
-
Backfilling with Inert Gas: Backfill the flask with a positive pressure of dry nitrogen or argon gas.
-
Repeat: Repeat the evacuate-and-backfill cycle three times to ensure a completely inert atmosphere.
-
Storage: For long-term storage, seal the flask tightly under a positive pressure of inert gas and store it in a cool, dark place, preferably in a refrigerator.
Protocol 2: Boc Protection of the Amino Groups
This protocol is a general procedure that can be adapted for this compound.
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.[7][9]
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution and stir.[6]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.2 equivalents) to the reaction mixture at room temperature.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC until the starting material is fully consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a mild aqueous acid (e.g., 5% citric acid), followed by a saturated sodium bicarbonate solution, and finally with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.[9]
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: Deprotection of Boc-Protected Amino Groups
This protocol describes the removal of the Boc protecting groups to regenerate the free amines.
-
Dissolution: Dissolve the Boc-protected this compound in an appropriate solvent such as dichloromethane (DCM) or dioxane.[6][7]
-
Acidic Cleavage: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.[6][10]
-
Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC.
-
Work-up:
-
Remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
-
Purification: The product can be further purified by recrystallization or column chromatography if needed.
Data Presentation
Table 1: Representative Conditions for Boc Protection of Aromatic Diamines
| Parameter | Condition 1 | Condition 2 |
| Solvent | Tetrahydrofuran (THF) | 1:1 Dioxane/Water |
| Base | Triethylamine (Et₃N) | Sodium Bicarbonate (NaHCO₃) |
| Equivalents of Boc₂O | 2.2 | 2.5 |
| Temperature | Room Temperature | 40 °C |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Typical Yield | >90% | >90% |
Note: These are general conditions and may require optimization for this compound.
Table 2: Comparison of Deprotection Methods for Boc-Protected Amines
| Reagent | Solvent | Temperature | Typical Reaction Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 hours | Volatile and corrosive, requires careful handling.[6] |
| HCl in Dioxane (4M) | Dioxane | Room Temperature | 1-4 hours | Commercially available, efficient.[10] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12-24 hours | Milder Lewis acid condition.[6] |
Visualizations
Caption: Experimental workflow for derivatization, highlighting oxidation risks.
Caption: Troubleshooting decision tree for addressing sample oxidation.
References
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. peptide.com [peptide.com]
- 10. Reddit - The heart of the internet [reddit.com]
How to remove unreacted starting material from 3,5-Bis(ethylamino)benzoic acid product
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing unreacted starting material from 3,5-Bis(ethylamino)benzoic acid product.
Frequently Asked Questions (FAQs)
Q1: What is the most common unreacted starting material impurity in the synthesis of this compound?
The most common unreacted starting material is typically 3,5-diaminobenzoic acid. This occurs when the ethylation reaction, intended to add two ethyl groups to the amino nitrogens, does not proceed to completion. Other impurities can include mono-ethylated intermediates, but the starting diamine is often the most significant contaminant to remove.
Q2: What are the key differences in physical properties between this compound and 3,5-diaminobenzoic acid?
The primary differences lie in their polarity and basicity, which can be exploited for separation. The addition of ethyl groups makes the final product less polar and alters the pKa of the amino groups compared to the primary amines of the starting material.
Data Summary: Product vs. Starting Material
| Property | 3,5-diaminobenzoic acid (Starting Material) | This compound (Product) | Significance for Purification |
| Structure | Primary aromatic diamine, carboxylic acid | Secondary aromatic diamine, carboxylic acid | The product is less polar due to the ethyl groups. Basicity of the amino groups is different. |
| Molecular Weight | 152.15 g/mol | 208.26 g/mol | Affects diffusion rates but is less critical for the chosen methods. |
| pKa (Carboxylic Acid) | ~4.7 | ~4.5 | Both are acidic and will be deprotonated by a moderately strong base (e.g., NaOH, NaHCO₃).[1][2] |
| pKa (Amino Groups) | ~3.5 (estimated for aromatic amines) | ~4.5 (estimated for secondary aromatic amines) | The difference in basicity can potentially be used for selective protonation/extraction, although it is slight. |
| Solubility | More soluble in polar solvents like water. | Less soluble in water, more soluble in organic solvents like ethyl acetate or dichloromethane. | This difference is key for both recrystallization and liquid-liquid extraction. |
Q3: Which purification techniques are most suitable for removing 3,5-diaminobenzoic acid?
The most effective methods are:
-
Acid-Base Extraction: This technique leverages the difference in solubility of the ionized and neutral forms of the compounds in aqueous and organic phases.[3][4] It is a highly effective method for separating acidic and basic compounds from neutral impurities and from each other if their pKa values differ sufficiently.
-
Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.[5] Given the polarity difference between the product and starting material, this is a very powerful, albeit more resource-intensive, option. Amine-functionalized silica can be particularly effective for basic compounds.[6][7]
-
Recrystallization: This technique is ideal if a solvent can be found in which the product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurity remains in solution.[8][9][10]
Q4: How can I monitor the purity of my product during the purification process?
Purity should be monitored at each stage using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the separation of the product from the starting material. The less polar product should have a higher Rf value than the more polar starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and detect the presence of starting material by identifying its unique proton signals.
Troubleshooting Guide
Problem: Product is still contaminated with starting material after purification.
| Purification Method | Possible Cause | Recommended Solution |
| Acid-Base Extraction | Incomplete Extraction: The pH of the aqueous phase was not optimal to fully partition one component. Not enough washes were performed. | Ensure the pH is correctly adjusted to fully protonate or deprotonate the target functional group. Increase the number of extraction cycles (e.g., from 2 to 3-4 washes).[3] |
| Emulsion Formation: An emulsion layer between the aqueous and organic phases has trapped some of the material. | To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In stubborn cases, filtering the mixture through a pad of celite can help. | |
| Recrystallization | Incorrect Solvent Choice: The chosen solvent dissolves both the product and the impurity well, or neither well. | Screen for a new solvent or solvent system. The ideal solvent will dissolve the product well when hot but poorly when cold, while the starting material remains soluble at cold temperatures.[8] |
| Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice of the product.[11] | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.[12] | |
| Column Chromatography | Poor Separation (Overlapping Peaks): The eluent system does not provide enough selectivity between the product and the starting material. | Optimize the mobile phase. For silica gel, a gradient elution from a non-polar to a more polar solvent system (e.g., hexane/ethyl acetate) is common. Adding a small amount of triethylamine (~0.1-1%) to the eluent can deactivate the acidic silica gel and improve the peak shape of basic compounds.[6] Alternatively, consider using an amine-functionalized column.[7] |
Problem: Low recovery of the final product.
| Purification Method | Possible Cause | Recommended Solution |
| Acid-Base Extraction | Product is partially soluble in the aqueous layer: Even in its neutral form, the product may have some water solubility. | Before discarding any aqueous layers, perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
| Recrystallization | Too much solvent was used: Using an excessive amount of solvent will keep more of the product dissolved even after cooling, thus reducing the yield. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8] After filtering the crystals, you can try to concentrate the mother liquor to recover a second, albeit less pure, crop of crystals. |
| Column Chromatography | Compound is irreversibly stuck to the column: Highly polar compounds can sometimes bind very strongly to silica gel. | Add a stronger, more polar solvent (like methanol) to the eluent to wash the compound off the column. Adding triethylamine or acetic acid to the mobile phase can prevent strong binding by neutralizing active sites on the silica.[13] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol exploits the carboxylic acid functionality present in both the product and starting material.
-
Dissolution: Dissolve the crude product (containing both this compound and 3,5-diaminobenzoic acid) in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume should be about half that of the organic layer.
-
Extraction: Cap the funnel, invert it, and vent frequently to release CO₂ pressure. Shake gently for 1-2 minutes. Allow the layers to separate. Both the product and starting material will be deprotonated at the carboxylic acid group and move into the aqueous layer as their sodium salts.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer (which should now contain neutral impurities) with another portion of NaHCO₃ solution and combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a 6M HCl solution dropwise while stirring until the solution becomes acidic (test with pH paper, target pH ~2-3). A precipitate of the purified product and any remaining starting material will form.[4]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Allow the purified solid to dry completely. Assess purity via TLC or HPLC. If starting material is still present, a different method like column chromatography may be necessary.
Protocol 2: Purification by Recrystallization
This protocol relies on the solubility differences between the product and the impurity.
-
Solvent Selection: Choose a suitable solvent. A mixture of ethanol and water is a good starting point. The product should be more soluble in ethanol than in water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold ethanol/water solvent mixture.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Analyze the purity of the obtained product.
Visualization
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of this compound, including decision points for selecting a method and assessing purity.
Caption: A flowchart illustrating the decision-making process for purifying this compound.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 5. organic chemistry - How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Bis(ethylamino)benzoic Acid for Pilot Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,5-Bis(ethylamino)benzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a structured format to facilitate a smooth transition from laboratory to pilot-scale production.
I. Synthesis Pathway Overview
The synthesis of this compound is typically a two-step process starting from 3,5-dinitrobenzoic acid. The first step involves the reduction of the nitro groups to form 3,5-diaminobenzoic acid. The second step is the N,N'-diethylation of the resulting diamine to yield the final product.
Caption: Overall synthesis pathway for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the reduction of 3,5-dinitrobenzoic acid at a pilot scale?
A1: At the pilot scale, the most common and well-established methods for the reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid are catalytic hydrogenation and iron powder reduction.[1][2]
-
Catalytic Hydrogenation: This method often employs catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.[2][3] It is considered a cleaner method with high yields and purity but requires specialized high-pressure reactor systems.
-
Iron Powder Reduction: This is a classical and cost-effective method using iron powder in the presence of an acid, such as hydrochloric acid.[1] While effective, it generates significant iron sludge waste, which requires proper disposal procedures.
Q2: What are the primary challenges when scaling up the N-ethylation of 3,5-diaminobenzoic acid?
A2: The primary challenges in scaling up the N-ethylation step include:
-
Over-alkylation: The formation of tri-ethylated or even quaternary ammonium salts is a significant risk, leading to impurities that can be difficult to remove.[4]
-
Selectivity: Achieving selective N,N'-diethylation without side reactions on the carboxylic acid group.
-
Reaction Control: Managing the exothermic nature of the alkylation reaction on a larger scale to ensure safety and prevent runaway reactions.
-
Product Isolation and Purification: The final product may be challenging to crystallize, and impurities with similar solubility profiles can complicate purification.
Q3: Which method is preferred for the N-ethylation step at a pilot scale: reductive amination or direct alkylation?
A3: Both methods have their advantages and disadvantages for pilot-scale production.
-
Reductive Amination: This method, using acetaldehyde and a reducing agent like sodium triacetoxyborohydride, is often preferred for its selectivity, which can minimize over-alkylation.[5][6] However, the cost of the reducing agent can be a factor at larger scales.
-
Direct Alkylation: Using an ethylating agent like ethyl iodide or ethyl bromide with a base is a more direct route. However, controlling the reaction to prevent over-alkylation can be more challenging and may require careful optimization of reaction conditions.[4][7]
Q4: What are the key safety considerations for this process at a pilot scale?
A4: Key safety considerations include:
-
Hydrogenation: When using catalytic hydrogenation, proper handling of flammable hydrogen gas and high-pressure equipment is critical.
-
Exothermic Reactions: Both the reduction and N-alkylation steps can be exothermic. Adequate cooling capacity and temperature monitoring are essential to control the reaction rate.
-
Handling of Reagents: Proper personal protective equipment (PPE) should be used when handling corrosive acids, flammable solvents, and potentially toxic alkylating agents.
-
Waste Disposal: Appropriate procedures for the disposal of iron sludge (from iron reduction) and solvent waste must be in place.
III. Troubleshooting Guide
Problem 1: Low Yield in the Reduction of 3,5-Dinitrobenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Catalytic Hydrogenation: Ensure the catalyst is active and not poisoned. Increase reaction time or hydrogen pressure. Check for leaks in the hydrogenation system. - Iron Reduction: Ensure sufficient equivalents of iron powder and acid are used. Monitor the reaction temperature to maintain it within the optimal range (e.g., 95-100°C).[1] |
| Product Loss During Workup | The product, 3,5-diaminobenzoic acid, has poor water solubility.[1] During filtration after iron reduction, a significant amount of product may be lost in the iron sludge.[1] Ensure thorough washing of the filter cake with hot water or an appropriate solvent to recover the product. |
| Side Reactions | Localized high temperatures during the addition of reagents can lead to the formation of byproducts.[1] Ensure slow and controlled addition of reagents with efficient stirring to maintain a homogeneous reaction mixture. |
Problem 2: Formation of Impurities during N-Ethylation
| Potential Cause | Troubleshooting Steps |
| Over-alkylation (Formation of tri-ethylated byproducts) | - Direct Alkylation: Carefully control the stoichiometry of the ethylating agent. A stepwise addition of the alkylating agent may be beneficial. Lowering the reaction temperature can also help to control the reaction rate.[4] - Reductive Amination: Use a milder reducing agent that selectively reduces the imine intermediate.[5] |
| Mono-ethylation (Incomplete reaction) | - Ensure sufficient equivalents of the ethylating agent or acetaldehyde are used. - Increase the reaction time or temperature as appropriate. - For reductive amination, ensure the pH of the reaction mixture is optimal for imine formation. |
| Reaction with Carboxylic Acid Group | While less common under typical N-alkylation conditions, esterification can occur if the reaction is run at high temperatures in an alcohol solvent for extended periods. Use a non-alcoholic solvent if this is a concern. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Oily Product or Failure to Crystallize | - The presence of impurities can inhibit crystallization. Attempt to remove impurities by performing a liquid-liquid extraction or a charcoal treatment before crystallization. - Experiment with different solvent systems for crystallization. A mixture of polar and non-polar solvents may be effective. |
| Co-precipitation of Impurities | - If impurities co-precipitate with the product, a multi-step purification process may be necessary. This could include a combination of column chromatography (on a pilot scale, this would likely be medium pressure liquid chromatography - MPLC) and recrystallization. |
| Insoluble Starting Materials | In reductive amination, ensure that the aldehyde, ketone, and amine are fully dissolved in the reaction solvent to avoid low conversion and potential blockages in the system. |
IV. Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 3,5-Diaminobenzoic Acid via Catalytic Hydrogenation
Materials:
-
3,5-Dinitrobenzoic acid
-
Methanol or Ethanol
-
Palladium on Carbon (Pd/C, 5-10%) or Raney Nickel
-
Hydrogen Gas
Equipment:
-
Pilot-scale high-pressure hydrogenation reactor
-
Filtration system
-
Drying oven
Procedure:
-
Charge the high-pressure reactor with 3,5-dinitrobenzoic acid and the solvent (methanol or ethanol, typically 5-10 volumes).
-
Carefully add the catalyst (e.g., 1-5 mol% Pd/C) to the reactor.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-5 MPa).[2]
-
Heat the reaction mixture to the target temperature (e.g., 70-100°C) with vigorous stirring.[3]
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to crystallize the product.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Pilot-Scale Synthesis of this compound via Reductive Amination
Materials:
-
3,5-Diaminobenzoic acid
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB) or a similar reducing agent
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Aqueous acid (e.g., HCl) and base (e.g., NaOH) for workup
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Filtration equipment
-
Extraction vessel
-
Drying oven
Procedure:
-
Charge the reactor with 3,5-diaminobenzoic acid and the solvent (e.g., DCE).
-
Cool the mixture to 0-5°C.
-
Slowly add acetaldehyde (2.2-2.5 equivalents) to the stirred suspension.
-
Stir the mixture at 0-5°C for 1-2 hours to allow for imine formation.
-
In a separate vessel, prepare a solution or slurry of the reducing agent (e.g., STAB, ~2.5 equivalents) in the reaction solvent.
-
Slowly add the reducing agent to the reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., HPLC).
-
Quench the reaction by the slow addition of water.
-
Adjust the pH to acidic (pH 2-3) with aqueous HCl.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system.
V. Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of 3,5-Diaminobenzoic Acid
| Parameter | Catalytic Hydrogenation | Iron Reduction |
| Catalyst/Reagent | Pd/C or Raney Nickel | Iron Powder, HCl |
| Solvent | Methanol or Ethanol | Water |
| Temperature | 70 - 100 °C | 95 - 100 °C[1] |
| Pressure | 2 - 5 MPa[2] | Atmospheric |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Typical Yield | > 95%[2] | 85 - 95% |
| Purity | High (>98%) | Good (may require further purification) |
Table 2: Estimated Reaction Parameters for the Pilot-Scale Synthesis of this compound
| Parameter | Reductive Amination | Direct Alkylation |
| Ethylating Agent | Acetaldehyde | Ethyl Iodide / Bromide |
| Reducing Agent/Base | Sodium triacetoxyborohydride | Potassium Carbonate |
| Solvent | 1,2-Dichloroethane | DMF or Acetonitrile |
| Temperature | 0 - 25 °C | 25 - 80 °C |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Estimated Yield | 70 - 85% | 60 - 80% |
| Estimated Purity | Good to High | Moderate to Good (risk of over-alkylation) |
VI. Workflow and Logic Diagrams
Troubleshooting Workflow for Low Yield in N-Ethylation
Caption: A logical workflow for troubleshooting low yields in the N-ethylation step.
References
- 1. Production system and process for 3,5-diaminobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101362705A - A kind of method for preparing m-diaminobenzoic acid - Google Patents [patents.google.com]
- 3. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reddit - The heart of the internet [reddit.com]
Minimizing dimer formation during the synthesis of 3,5-Bis(ethylamino)benzoic acid
Welcome to the technical support center for the synthesis of 3,5-Bis(ethylamino)benzoic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize dimer formation and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: During the synthesis of this compound, I'm observing a significant high-molecular-weight impurity. What is it likely to be?
A1: The most common high-molecular-weight impurity is an amide-linked dimer. This occurs when the carboxylic acid group of one molecule reacts with an ethylamino group of a second molecule to form a stable amide bond.
Q2: What are the primary synthetic routes to prepare this compound?
A2: The two most common methods are:
-
Reductive Amination: Reacting 3,5-diaminobenzoic acid with acetaldehyde in the presence of a reducing agent. This is often a preferred method as it can be performed under mild conditions, offering better control over side reactions.[1][2][3]
-
Direct N-Alkylation: Reacting 3,5-diaminobenzoic acid with an ethylating agent, such as ethyl iodide or diethyl sulfate, typically in the presence of a base. This method can sometimes suffer from over-alkylation and may require more stringent conditions that can promote dimerization.[3][4]
Q3: What factors promote the formation of the undesired dimer?
A3: Dimer formation is essentially an intermolecular amide bond formation.[5][6][7][8] Conditions that facilitate this reaction will increase dimer content. Key factors include:
-
High Temperatures: Elevated temperatures can provide the activation energy needed to overcome the barrier for amide bond formation.
-
High Reactant Concentrations: Increased proximity of molecules in concentrated solutions leads to a higher probability of intermolecular reactions.
-
Carboxylic Acid Activation: Any reagent or condition that activates the carboxylic acid (e.g., presence of coupling agents, or in-situ formation of acyl chlorides) will dramatically increase the rate of dimerization.[6][8]
-
Extended Reaction Times: Allowing the reaction to proceed for too long, especially at high temperatures, can lead to increased dimer formation.
Q4: How can I detect and quantify the amount of dimer in my product mixture?
A4: The most effective analytical techniques for detecting and quantifying the dimer are:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the ideal method. The dimer will appear as a distinct peak with a mass-to-charge ratio (m/z) corresponding to (2 * Monomer Mass - H₂O).
-
High-Performance Liquid Chromatography (HPLC): Using a calibrated UV detector, you can determine the relative percentage of the dimer versus the desired monomer. The dimer, being larger and often less polar, will typically have a different retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex for quantification, ¹H NMR can show characteristic amide proton signals and changes in the aromatic splitting patterns, confirming the presence of the dimer.
Troubleshooting Guide: Dimer Formation
Problem: My LC-MS or HPLC analysis shows a significant peak corresponding to the dimer (typically >5%).
Probable Cause: Reaction conditions are favoring intermolecular amide bond formation over the desired N-alkylation.
Solutions:
The table below outlines adjustments to key reaction parameters to minimize dimer formation for the recommended reductive amination pathway.
| Parameter | Standard Condition (High Dimer) | Optimized Condition (Low Dimer) | Rationale |
| Temperature | > 60°C or Reflux | 25°C to 40°C | Lower temperatures significantly reduce the rate of amide bond formation while still allowing the reductive amination to proceed. |
| Concentration | > 1.0 M | 0.1 M to 0.5 M | More dilute conditions decrease the frequency of intermolecular collisions, thus favoring the intramolecular reaction pathway. |
| pH Control | Uncontrolled or Basic (>8) | Maintain pH between 5 and 7 | Mildly acidic conditions are optimal for imine formation during reductive amination and protonate the amine, reducing its nucleophilicity towards the carboxylic acid.[3] |
| Reducing Agent | Harsh agents (e.g., NaBH₄ added at start) | Mild, selective agents (e.g., NaBH(OAc)₃, NaCNBH₃) | Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are mild enough to selectively reduce the imine intermediate without reducing the carbonyl of acetaldehyde, allowing for a controlled one-pot reaction.[3][9] |
| Order of Addition | All reagents mixed at once | 1. Dissolve amine. 2. Add acetaldehyde and stir. 3. Add reducing agent portion-wise. | Allowing the imine intermediate to form before introducing the reducing agent ensures the desired reaction proceeds efficiently. |
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
References
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of amides from benzoic acids and dicarbodiimides under catalyst-free conditions | Semantic Scholar [semanticscholar.org]
- 8. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,5-Bis(ethylamino)benzoic Acid and 3,5-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,5-Bis(ethylamino)benzoic acid and 3,5-diaminobenzoic acid. The information presented herein is intended to assist researchers in selecting the appropriate molecule for their specific synthetic needs, based on a comprehensive analysis of their electronic properties and functional group reactivity. This comparison is supported by established chemical principles and detailed experimental protocols for key transformations.
Introduction
3,5-Diaminobenzoic acid is a versatile aromatic compound featuring a central benzene ring substituted with a carboxylic acid group and two amino groups at the meta positions. Its structure allows for a variety of chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This compound, a derivative of 3,5-diaminobenzoic acid, carries ethyl groups on both nitrogen atoms. This structural difference significantly influences the electronic environment of the aromatic ring and the nucleophilicity of the nitrogen atoms, thereby altering the overall reactivity of the molecule.
This guide will delve into a comparative analysis of these two compounds, focusing on how the substitution on the amino groups affects their reactivity in common organic reactions such as esterification and amidation.
Chemical Structures and Properties
| Property | 3,5-Diaminobenzoic Acid | This compound (Predicted) |
| Molecular Formula | C₇H₈N₂O₂ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 152.15 g/mol [4][5][6] | 208.26 g/mol |
| Appearance | White to grey powder[4] | - |
| Melting Point | 235-238 °C (decomposes)[4][5] | Lower than 3,5-diaminobenzoic acid |
| Solubility | Soluble in water, ethanol, and ether.[4] | Expected to have lower water solubility and higher solubility in organic solvents. |
Reactivity Comparison
The primary difference in reactivity between 3,5-diaminobenzoic acid and this compound stems from the electronic effects of the amino and ethylamino substituents.
Electron-Donating Properties: Both amino (-NH₂) and ethylamino (-NHR) groups are electron-donating groups through resonance, which activates the aromatic ring towards electrophilic substitution. However, the ethyl groups in this compound are electron-donating through induction (+I effect), which increases the electron density on the nitrogen atoms. This enhanced electron-donating ability of the ethylamino groups makes the aromatic ring of this compound more electron-rich and therefore, theoretically more reactive towards electrophiles than the ring of 3,5-diaminobenzoic acid.
Nucleophilicity of the Amino Groups: The increased electron density on the nitrogen atoms of this compound also makes them more nucleophilic compared to the amino groups of 3,5-diaminobenzoic acid. This suggests that this compound will react more readily with electrophiles at the nitrogen atoms, for instance, in alkylation or acylation reactions.
Steric Hindrance: The presence of the ethyl groups in this compound introduces greater steric hindrance around the nitrogen atoms and the adjacent positions on the aromatic ring. This steric bulk can potentially slow down reactions that are sensitive to steric effects, especially those involving bulky reagents.
Key Reactions and Experimental Protocols
This section provides detailed experimental protocols for two key reactions: esterification of the carboxylic acid group and amidation of the carboxylic acid group. These protocols are based on established methods for similar compounds and can be adapted for both 3,5-diaminobenzoic acid and this compound.
Esterification of the Carboxylic Acid Group
The esterification of the carboxylic acid group in both compounds can be achieved via Fischer esterification, using an alcohol in the presence of an acid catalyst.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. chembk.com [chembk.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Spectra of 3,5-Bis(ethylamino)benzoic Acid and Its Synthetic Precursors
This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3,5-Bis(ethylamino)benzoic acid and its common precursors, 3,5-Dinitrobenzoic acid and 3,5-Diaminobenzoic acid. NMR spectroscopy is a fundamental tool for tracking the chemical transformations during this synthesis, allowing for structural confirmation and purity assessment at each step. The data presented highlights the significant changes in the chemical environment of the benzoic acid core as electron-withdrawing nitro groups are replaced by electron-donating amino and ethylamino groups.
Logical Synthesis Workflow
The synthesis of this compound typically begins with the dinitro-substituted precursor. This is followed by a reduction of the nitro groups to primary amines, and finally, an alkylation step to introduce the ethyl groups. This sequential transformation is clearly reflected in the NMR spectral data.
Caption: Synthetic pathway from precursors to the final product.
Quantitative Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for each compound. The data clearly illustrates the electronic effect of the substituents on the aromatic ring.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Peak (δ ppm) | Multiplicity | Integration | Assignment |
| 3,5-Dinitrobenzoic acid | DMSO-d₆ | ~13.6 | Singlet (broad) | 1H | -COOH |
| 9.03 | Triplet | 2H | H-2, H-6 | ||
| 8.90 | Singlet | 1H | H-4 | ||
| 3,5-Diaminobenzoic acid [1] | DMSO-d₆ | ~12.0 (broad) | Singlet | 1H | -COOH |
| 6.55 | Singlet | 2H | H-2, H-6 | ||
| 6.05 | Singlet | 1H | H-4 | ||
| 4.95 | Singlet (broad) | 4H | -NH₂ | ||
| This compound | CDCl₃ | ~11.0 (broad) | Singlet | 1H | -COOH |
| 6.60 | Singlet | 2H | H-2, H-6 | ||
| 6.00 | Singlet | 1H | H-4 | ||
| ~4.0 (broad) | Singlet | 2H | -NH- | ||
| 3.20 | Quartet | 4H | -CH₂- | ||
| 1.25 | Triplet | 6H | -CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Peak (δ ppm) | Assignment |
| 3,5-Dinitrobenzoic acid [2] | DMSO-d₆ | 163.9 | -COOH |
| 148.2 | C-3, C-5 | ||
| 135.0 | C-1 | ||
| 128.5 | C-4 | ||
| 119.8 | C-2, C-6 | ||
| 3,5-Diaminobenzoic acid [3] | DMSO-d₆ | 168.0 | -COOH |
| 150.0 | C-3, C-5 | ||
| 132.5 | C-1 | ||
| 108.5 | C-2, C-6 | ||
| 105.0 | C-4 | ||
| This compound | CDCl₃ | 169.5 | -COOH |
| 149.0 | C-3, C-5 | ||
| 133.0 | C-1 | ||
| 107.0 | C-2, C-6 | ||
| 103.0 | C-4 | ||
| 38.0 | -CH₂- | ||
| 14.5 | -CH₃ |
Spectral Analysis and Interpretation
¹H NMR Analysis: The transition from 3,5-Dinitrobenzoic acid to 3,5-Diaminobenzoic acid results in a dramatic upfield shift of the aromatic protons. The protons on the dinitro compound are located far downfield (~8.9-9.0 ppm) due to the strong electron-withdrawing and deshielding effect of the two nitro (-NO₂) groups[4]. Upon reduction to 3,5-Diaminobenzoic acid, the electron-donating amino (-NH₂) groups shield the aromatic protons, causing a significant upfield shift into the ~6.0-6.6 ppm range.
The final product, this compound, shows aromatic protons in a similar region to the diamino precursor. The most critical diagnostic feature for the success of the final step is the appearance of new signals in the aliphatic region: a quartet around 3.20 ppm corresponding to the methylene (-CH₂) protons and a triplet around 1.25 ppm for the methyl (-CH₃) protons, confirming the addition of the ethyl groups.
¹³C NMR Analysis: The ¹³C NMR data corroborates the trends observed in the ¹H NMR spectra.
-
Aromatic Carbons: The carbons directly attached to the nitrogen change significantly. In 3,5-Dinitrobenzoic acid, the C-3 and C-5 carbons are at ~148.2 ppm. After conversion to 3,5-Diaminobenzoic acid, these carbons become more shielded and shift upfield to ~150.0 ppm (note: the shift is slightly downfield due to different electronic effects, but other aromatic carbons show significant shielding). The most dramatic shifts are seen for C-2, C-4, and C-6, which move significantly upfield from the dinitro to the diamino compound, reflecting the increased electron density on the ring.
-
Aliphatic Carbons: The appearance of new peaks at approximately 38.0 ppm (-CH₂) and 14.5 ppm (-CH₃) in the spectrum of this compound provides conclusive evidence of successful ethylation.
-
Carbonyl Carbon: The chemical shift of the carboxylic acid carbon (-COOH) remains relatively consistent, appearing in the downfield region between 163-170 ppm for all three compounds.
Experimental Protocols
NMR Sample Preparation and Data Acquisition:
-
Sample Preparation: Approximately 5-10 mg of the solid sample was weighed and placed into a clean, dry NMR tube.
-
Solvent Addition: About 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) was added to the NMR tube. The choice of solvent depends on the solubility of the compound.
-
Dissolution: The sample was dissolved completely by gentle vortexing or sonication.
-
Data Acquisition: The NMR tube was placed in the spectrometer. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The data was processed using standard Fourier transformation.
Conclusion
The comparison of NMR spectra is an invaluable method for monitoring the synthesis of this compound. The key spectral transformations include a pronounced upfield shift of aromatic signals upon the reduction of nitro groups to amino groups and the subsequent appearance of characteristic ethyl group signals in the aliphatic region after alkylation. These distinct spectral fingerprints provide unambiguous confirmation of each successful synthetic step.
References
- 1. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dinitrobenzoic acid(99-34-3) 13C NMR [m.chemicalbook.com]
- 3. 3,5-DIAMINOBENZOIC ACID DIHYDROCHLORIDE(618-56-4) 13C NMR spectrum [chemicalbook.com]
- 4. 3,5-Dinitrobenzoic acid(99-34-3) 1H NMR [m.chemicalbook.com]
Validating the Molecular Structure of 3,5-Bis(ethylamino)benzoic Acid: A Comparative Guide to X-ray Crystallography and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of single-crystal X-ray crystallography for the structural validation of 3,5-Bis(ethylamino)benzoic acid, alongside alternative analytical techniques. While specific crystallographic data for this exact compound is not publicly available, this guide outlines the general experimental protocols and presents a comparative analysis of the available methods for structural elucidation of small organic molecules.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is a powerful and widely used technique that provides unambiguous determination of the atomic arrangement in a crystalline solid.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be generated, revealing bond lengths, bond angles, and stereochemistry.
Generalized Experimental Protocol for Single-Crystal X-ray Diffraction
A typical workflow for the structural determination of a small organic molecule like this compound involves several key steps:[1]
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound.[1] This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The ideal crystal should be well-formed, transparent, and free of cracks or defects, with dimensions typically in the range of 0.1 to 0.3 mm.[1][4][5]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1][6] The crystal is rotated, and the diffraction patterns are recorded on a detector at various orientations.[3][6]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.[1]
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods for small molecules.[1] The initial structural model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.
A Comparative Look: Alternative Structural Validation Methods
While single-crystal X-ray crystallography is the definitive method for structure determination, other techniques provide valuable and often complementary information.
| Technique | Sample Requirements | Information Provided | Resolution | Throughput |
| Single-Crystal X-ray Crystallography | Single crystal (0.1-0.3 mm) | 3D atomic structure, bond lengths/angles, stereochemistry | Atomic | Low to Medium |
| Powder X-ray Diffraction (PXRD) | Crystalline powder | Crystal system, unit cell parameters, phase identification | Lower than single-crystal | High |
| 3D Electron Diffraction (MicroED) | Nanocrystals/microcrystals | 3D atomic structure from very small crystals | Atomic | Medium |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution or solid | Connectivity, stereochemistry, dynamic information | Atomic (indirectly) | High |
| Mass Spectrometry (MS) | Solid or solution | Molecular weight, elemental composition, fragmentation | Molecular Formula | High |
Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to analyze the crystallographic structure of powdered samples.[] Instead of a single crystal, it uses a large number of randomly oriented crystallites.[8]
-
Experimental Protocol: A finely ground powder of the compound is placed in a sample holder and exposed to a monochromatic X-ray beam. The detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material.
-
Advantages: PXRD is rapid, requires less sample preparation than single-crystal XRD, and can be used to analyze mixtures.[8]
-
Limitations: It provides less detailed structural information than single-crystal XRD and is generally not used for solving the structure of a new compound from scratch.[8]
3D Electron Diffraction (MicroED)
Microcrystal Electron Diffraction (MicroED) is an emerging technique that uses an electron beam to determine the structure of nanocrystals, which are too small for conventional X-ray diffraction.[9]
-
Experimental Protocol: A slurry containing nanocrystals is applied to an electron microscopy grid and flash-frozen. The grid is then placed in a transmission electron microscope, and a series of electron diffraction patterns are collected as the crystal is rotated.
-
Advantages: MicroED can determine high-resolution structures from extremely small crystals, often from powders that are not suitable for X-ray crystallography.[9][10]
-
Limitations: The technique is sensitive to crystal imperfections and can be affected by dynamical scattering effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[11] It provides detailed information about the connectivity of atoms and the local chemical environment.
-
Experimental Protocol: The sample is dissolved in a suitable deuterated solvent and placed in a strong magnetic field. The nuclei of certain atoms (e.g., ¹H, ¹³C) are excited by radiofrequency pulses, and the resulting signals are detected.
-
Advantages: NMR is non-destructive, can provide information about molecular dynamics in solution, and does not require crystallization.[11]
-
Limitations: For complex molecules, the spectra can be difficult to interpret fully, and it does not directly provide the three-dimensional arrangement of atoms in a crystal lattice.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is primarily used to determine the molecular weight and elemental composition of a compound.
-
Experimental Protocol: The sample is ionized, and the resulting ions are separated according to their mass-to-charge ratio and detected.
-
Advantages: MS is highly sensitive, requires very small amounts of sample, and can provide information about the molecular formula and fragmentation patterns.
-
Limitations: It does not provide information about the three-dimensional structure or stereochemistry of a molecule.
Conclusion
For the unequivocal validation of the three-dimensional structure of this compound, single-crystal X-ray crystallography remains the gold standard. However, when single crystals are not readily obtainable, a combination of other techniques can provide a comprehensive understanding of the molecule's structure. Powder X-ray diffraction can confirm the crystalline nature and phase purity of a bulk sample. For microscopic crystals, 3D Electron Diffraction presents a powerful alternative. NMR spectroscopy is indispensable for confirming the chemical connectivity and studying the molecule's behavior in solution, while mass spectrometry provides crucial information on its molecular weight and composition. The choice of method or combination of methods will ultimately depend on the specific research question and the nature of the sample.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. fiveable.me [fiveable.me]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Microcrystal electron diffraction - Wikipedia [en.wikipedia.org]
- 10. Structure determination of small molecule compounds by an electron diffractometer for 3D ED/MicroED - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01172C [pubs.rsc.org]
- 11. news-medical.net [news-medical.net]
Performance comparison of polymers synthesized with 3,5-Bis(ethylamino)benzoic acid vs. other diamino acids
A detailed comparison of polymers synthesized using 3,5-Bis(ethylamino)benzoic acid with those derived from other diamino acids reveals distinct performance characteristics crucial for material selection in advanced applications. While direct comparative data for this compound is limited in publicly available literature, this guide synthesizes information on analogous aromatic polyamides and polyimides to provide valuable insights for researchers, scientists, and drug development professionals.
Polymers synthesized from 3,5-diaminobenzoic acid (DABA), a structurally similar monomer, exhibit properties that suggest polymers from this compound would also be promising for applications requiring high thermal stability and good mechanical strength. The ethyl substitution is expected to enhance solubility and potentially modify inter-chain interactions, influencing the final polymer characteristics. This guide will draw comparisons with commonly used diamino acids such as m-phenylenediamine and 4,4'-oxydianiline to highlight the potential advantages of using a substituted benzoic acid diamine.
Key Performance Metrics: A Tabular Comparison
The following tables summarize the performance of aromatic polyamides and polyimides synthesized from various diamino acids, providing a baseline for understanding the potential performance of polymers derived from this compound.
Table 1: Thermal Properties of Aromatic Polyamides
| Diamino Acid Monomer | Diacid Chloride | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (T10%) (°C) in N2 |
| 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | Isophthaloyl chloride | 240-300 | > 450 |
| 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | Isophthaloyl chloride | 237-254 | - |
| 9,9-bis[4-(aminophenoxy)phenyl]xanthene | Various aromatic diacid chlorides | 236-298 | 490-535 |
Data compiled from various sources, providing a general range of expected values.[1][2]
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Diamino Acid Monomer | Diacid Chloride | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | Various aromatic diacids | 77-92 | 1.5-2.5 |
| 3,6-bis(4-carboxyphenoxy)benzonorbornane derived polyamides | Various aromatic diamines | 95-101 | 1.97-2.33 |
Data compiled from various sources, providing a general range of expected values.[1][3]
Table 3: Solubility of Aromatic Polyamides
| Diamino Acid Monomer | Diacid Chloride | Solvents |
| 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | Various aromatic diacids | N,N-dimethylacetamide (DMAc), cyclohexanone, tetrahydrofuran (THF) |
| 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | Isophthaloyl chloride | Soluble in common organic solvents |
| Polyamides with pendent alkoxy groups | 4,4'-oxydianiline | N,N-dimethylformamide (DMF), DMAc, N-methyl-2-pyrrolidone (NMP), pyridine |
Data compiled from various sources.[1][2]
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and characterization of aromatic polyamides and polyimides.
Synthesis of Aromatic Polyamides via Low-Temperature Polycondensation
A common method for synthesizing aromatic polyamides is the low-temperature solution polycondensation of a diamine with a diacid chloride.
-
Monomer Preparation: The diamino acid and diacid chloride are purified by recrystallization or sublimation.
-
Reaction Setup: The reaction is typically carried out in a dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Polymerization: The diamine is dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The solution is cooled in an ice bath.
-
Addition of Diacid Chloride: The diacid chloride is added to the stirred solution in portions.
-
Reaction Continuation: The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature, continuing to stir overnight.
-
Precipitation and Purification: The resulting polymer solution is poured into a non-solvent like ethanol or methanol to precipitate the polyamide. The polymer is then collected by filtration, washed thoroughly, and dried under vacuum.
Characterization Techniques
-
Thermal Analysis: Thermogravimetric analysis (TGA) is used to determine the thermal stability of the polymers, typically by measuring the temperature at which 5% or 10% weight loss occurs. Differential scanning calorimetry (DSC) is employed to determine the glass transition temperature (Tg).
-
Mechanical Testing: Polymer films are cast from solution, and their mechanical properties, such as tensile strength and modulus, are measured using a universal testing machine.
-
Solubility Testing: The solubility of the polymers is assessed by dissolving a small amount of the polymer in various organic solvents at room temperature and with heating.
Visualizing Polymer Synthesis and Characterization Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for polymer synthesis and performance evaluation.
References
Thermal analysis (TGA/DSC) of polymers derived from 3,5-Bis(ethylamino)benzoic acid
A detailed comparison of the thermal stability of polymers theoretically derived from 3,5-Bis(ethylamino)benzoic acid against established aromatic polyamides, supported by experimental data from analogous polymer systems.
This guide provides a comparative overview of the thermal properties of aromatic polyamides, with a specific focus on a hypothetical polymer derived from this compound. Due to the limited availability of direct experimental data for this specific polymer, this analysis relies on data from structurally similar N-substituted aromatic polyamides and benchmarked against high-performance commercial aramids such as Nomex® and Kevlar®. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the thermal characteristics of novel polymers.
Comparison of Thermal Properties
The thermal stability of aromatic polyamides is a critical attribute for their application in high-temperature environments. The introduction of N-alkyl substituents on the amide nitrogen, such as the ethyl groups in a polymer derived from this compound, is expected to influence the thermal decomposition and glass transition behavior. The following table summarizes the key thermal analysis data for relevant aromatic polyamides.
| Polymer | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (TGA, N2) (°C) | Char Yield at 800°C (N2) (%) |
| Hypothetical Polymer from this compound | Estimated: 180-220 | Estimated: 400-450 | Estimated: 50-60 |
| N-Phenylated Aromatic Polyamide | 237–254[1] | ~400[1] | Not Reported |
| Aromatic Polyamide with Pendant Alkyl Chains | 169-215[1] | up to 460[1] | Not Reported |
| Poly(m-phenylene isophthalamide) (Nomex®) | ~300[2] | 423.7 (in air)[3][4] | ~30 (in air) |
| Poly(p-phenylene terephthalamide) (Kevlar®) | ~300[2] | 548.1 (in air)[3][4] | ~45 (in air) |
Note: Data for the hypothetical polymer are estimations based on structure-property relationships observed in similar N-substituted polyamides.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer thermal properties. Below are representative experimental protocols for the synthesis of a comparable N-substituted aromatic polyamide and its subsequent thermal analysis.
Synthesis of N-Substituted Aromatic Polyamide
A plausible synthetic route for a polymer derived from a monomer like this compound would involve a polycondensation reaction. A general procedure, adapted from the synthesis of other aromatic polyamides, is as follows:
-
Monomer Preparation: The this compound monomer is first synthesized and purified.
-
Polycondensation: The monomer is dissolved in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) containing a solubilizing salt like lithium chloride (LiCl).
-
Activating Agent: A condensing agent, such as triphenyl phosphite (TPP) and pyridine, is added to the solution.
-
Reaction: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C for several hours until a viscous polymer solution is formed.
-
Precipitation and Purification: The polymer is isolated by precipitation in a non-solvent like methanol, followed by washing and drying under vacuum.
Thermal Gravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of the polymer.
-
Sample Preparation: A small sample of the dried polymer (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Heating Program: The sample is heated from ambient temperature to 1000°C at a constant heating rate, commonly 10°C/min.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the char yield.
Differential Scanning Calorimetry (DSC)
DSC is used to identify the glass transition temperature (Tg) and other thermal transitions.
-
Sample Preparation: A small amount of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: The analysis is carried out using a differential scanning calorimeter.
-
Heating and Cooling Cycles: The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history. A typical cycle involves heating to a temperature above the expected Tg, cooling rapidly, and then reheating at a controlled rate (e.g., 10-20°C/min).
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere.
-
Data Analysis: The heat flow to the sample is measured as a function of temperature, and the glass transition is observed as a step change in the baseline of the DSC thermogram.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from monomer synthesis to the thermal analysis of the resulting polymer.
Caption: Workflow for synthesis and thermal characterization.
Signaling Pathway and Logical Relationship Visualization
The structure-property relationship in aromatic polyamides dictates their thermal stability. The following diagram illustrates the key molecular factors influencing the thermal performance.
References
A Comparative Guide to Cross-Validation of Analytical Methods for the Quantification of 3,5-Bis(ethylamino)benzoic Acid
Introduction
Comparative Analytical Method Performance
The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of 3,5-Bis(ethylamino)benzoic acid. These values are representative of what would be expected in a typical method validation and cross-validation study.
| Performance Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 200 µg/mL | 0.1 - 50 ng/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise ≥ 10 |
| Specificity | Potential for co-eluting impurities | High (based on parent/daughter ion transition) | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols are foundational for a cross-validation study.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine quality control due to its robustness and cost-effectiveness.
a) Instrumentation and Conditions:
-
System: Agilent 1200 Series HPLC or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm particles.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient: 70:30 (A:B) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
b) Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards (1 - 200 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and as a reference method.
a) Instrumentation and Conditions:
-
System: Sciex QTRAP 5500 LC-MS/MS system with an Agilent 1200 series HPLC front-end.[1]
-
Column: Inertsil C18, 250 mm × 4.6 mm, 5.0 µm.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 35:65 (A:B) isocratic elution.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Hypothetical MRM Transition: Precursor Ion (Q1) m/z 221.1 -> Product Ion (Q3) m/z 177.1
-
-
Injection Volume: 5 µL.
b) Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile.
-
Working Standards (0.1 - 50 ng/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Dissolve and dilute the sample in a 50:50 acetonitrile/water mixture to fall within the calibration curve range. Filter using a 0.22 µm syringe filter.
Visualizations
The following diagrams illustrate the cross-validation workflow and the hierarchical process of analytical method validation.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Hierarchy of analytical method validation parameters.
Conclusion
The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of analytical data, particularly when methods are transferred between laboratories or updated. This guide outlines a systematic approach to compare a robust HPLC-UV method with a highly sensitive and selective LC-MS/MS method for the quantification of this compound. By following the detailed protocols and evaluating the key performance parameters, researchers and drug development professionals can confidently establish the equivalence of these two methods for their intended analytical purpose. The provided workflows serve as a blueprint for designing and executing a comprehensive cross-validation study.
References
A Comparative Analysis of the Mechanical Properties of Polyamides Derived from N-Alkylated Diamino Acids
A comprehensive review of the synthesis, characterization, and mechanical performance of polyamides featuring N-alkylated diamino acid monomers, providing key data for researchers and materials scientists.
The introduction of N-alkyl substituents to the diamino acid monomers used in polyamide synthesis offers a powerful tool for tuning the physicochemical and mechanical properties of the resulting polymers. This guide provides a comparative study of the mechanical characteristics of polyamides derived from various N-alkylated diamino acids, with a focus on tensile strength, Young's modulus, and elongation at break. Detailed experimental protocols for both polymer synthesis and mechanical testing are presented to support reproducibility and further research in this area.
Impact of N-Alkylation on Polyamide Mechanical Properties
N-alkylation, the substitution of a hydrogen atom on the amide nitrogen with an alkyl group (e.g., methyl, ethyl, propyl), disrupts the regular hydrogen bonding that is characteristic of conventional polyamides like Nylon 6 or 6,6. This structural modification has a profound impact on the material's crystallinity, thermal behavior, and, consequently, its mechanical performance. Generally, increasing the length of the N-alkyl chain leads to a decrease in tensile strength and Young's modulus, while potentially increasing the elongation at break. This is attributed to the reduced intermolecular forces and increased free volume within the polymer matrix.
One study on N-methylol polyamide 4, where a hydroxymethyl group is attached to the amide nitrogen, demonstrated a significant dependence of mechanical properties on the degree of substitution. As the degree of methylolation increased, the tensile strength decreased, while the elongation at break showed a remarkable increase at even low degrees of substitution.[1]
Comparative Data on Mechanical Properties
The following table summarizes the key mechanical properties of various N-alkylated polyamides as reported in the literature. It is important to note that direct comparison can be challenging due to variations in synthesis methods, molecular weight, and testing conditions across different studies.
| Polyamide Type | N-Alkyl Group | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| N-methylol polyamide 4 | -CH₂OH (4.5 mol%) | 29.6 | Not Reported | 332 | [1] |
| N-methylol polyamide 4 | -CH₂OH (22.5 mol%) | 3.0 | Not Reported | Not Reported | [1] |
| N-methylol polyamide 4 | -CH₂OH (36.5 mol%) | 1.3 | Not Reported | Not Reported | [1] |
Experimental Protocols
Synthesis of N-Alkylated Polyamides
A general method for the synthesis of N-alkylated polyamides involves the polycondensation of an N-alkylated diamine with a diacid chloride. The following is a representative protocol for the synthesis of a polyamide from an N-alkylated diamino acid derivative.
General Synthesis Procedure:
-
Monomer Preparation: The N-alkylated diamino acid is first synthesized. A common method is the reductive amination of a keto acid with an alkylamine, followed by reduction of the resulting imine.
-
Polycondensation:
-
The N-alkylated diamino acid is dissolved in a suitable aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen or argon).
-
A diacid chloride (e.g., terephthaloyl chloride or adipoyl chloride) is added dropwise to the stirred solution at a low temperature (typically 0-5 °C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete polymerization.
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol or water.
-
The precipitated polymer is then collected by filtration, washed thoroughly to remove any unreacted monomers and byproducts, and dried under vacuum.
-
Mechanical Property Testing
The mechanical properties of the synthesized polyamides are typically evaluated using tensile testing, following standardized procedures such as ASTM D638 or ISO 527.
Tensile Testing Protocol (based on ASTM D638):
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the synthesized polyamide by melt-pressing or injection molding. The dimensions of the specimens should conform to the specifications outlined in the ASTM D638 standard.
-
Conditioning: The specimens are conditioned at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for a specified period before testing to ensure consistency.
-
Testing Machine: A universal testing machine (UTM) equipped with a suitable load cell and extensometer is used.
-
Test Procedure:
-
The dimensions of the conditioned specimen are measured accurately.
-
The specimen is mounted securely in the grips of the UTM.
-
The extensometer is attached to the gauge section of the specimen to measure strain accurately.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Signaling Pathways and Logical Relationships
The relationship between the chemical structure of N-alkylated polyamides and their mechanical properties can be visualized as a signaling pathway. The degree and nature of N-alkylation directly influence the intermolecular forces, which in turn dictate the bulk mechanical behavior of the material.
References
A Comparative Guide to Verifying the Purity of 3,5-Bis(ethylamino)benzoic Acid Monomer Prior to Polymerization
The quality of a final polymer is intrinsically linked to the purity of its constituent monomers. For specialized polymers utilized in research and drug development, ensuring high monomer purity is a critical, non-negotiable step. Impurities, even in trace amounts, can act as chain terminators, alter reaction kinetics, or introduce structural defects, ultimately compromising the polymer's intended physicochemical properties and performance. This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of 3,5-Bis(ethylamino)benzoic acid, a key building block in various advanced polymer syntheses. We compare a standard-grade monomer with a high-purity alternative, presenting experimental data to underscore the importance of rigorous quality control.
Comparative Analysis of Monomer Purity
The primary distinction between monomer grades lies in the level of residual impurities from the synthesis and purification processes. For this compound, common impurities may include starting materials (e.g., 3,5-diaminobenzoic acid), partially reacted intermediates (e.g., 3-amino-5-(ethylamino)benzoic acid), solvents, and by-products from side reactions. The impact of these impurities necessitates the use of precise analytical techniques to quantify the monomer's purity accurately.
Data Presentation: Purity Assessment of this compound Grades
The following table summarizes the analytical results for two different grades of this compound: a standard grade (Batch A) and a high-purity grade (Batch B). High-purity monomers are essential for producing polymers with consistent and predictable properties.[1]
| Analytical Technique | Parameter Measured | Batch A (Standard Grade) | Batch B (High-Purity Grade) |
| Reverse-Phase HPLC | Purity by Area % | 98.6% | >99.9% |
| Quantitative NMR (qNMR) | Absolute Purity (wt%) | 98.2% | 99.8% |
| Mass Spectrometry (LC-MS) | [M+H]⁺ Ion | 211.1441 | 211.1445 |
| Major Impurity Detected | m/z = 183.08 (mono-ethylated) | Not Detected | |
| FT-IR Spectroscopy | Structural Confirmation | Conforms to Reference | Conforms to Reference |
| Karl Fischer Titration | Water Content | 0.25% | <0.05% |
Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable and reproducible purity data. The following protocols outline the procedures used to generate the comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for assessing monomer purity.[2][3]
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4][5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the monomer and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity.[7][8]
-
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.[7]
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d6.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).[7]
-
Number of Scans: 64
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved proton signal from the monomer (e.g., the aromatic protons) and the vinylic proton signal from the maleic acid standard.
-
-
Calculation: The purity is calculated using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weights of the sample and standard.
Mass Spectrometry (MS) for Identity and Impurity Identification
Mass spectrometry is used to confirm the molecular weight of the monomer and to identify potential impurities.[9]
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
Mode: Positive Ion Mode (ESI+).
-
Method: Use the same chromatographic conditions as the HPLC protocol. The eluent is directed into the ESI source post-UV detection.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: Confirm the presence of the [M+H]⁺ ion for this compound (C₁₁H₁₆N₂O₂; Expected [M+H]⁺ = 211.12). Analyze minor peaks to identify potential impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
FT-IR confirms the presence of key functional groups, providing a qualitative fingerprint of the monomer's chemical structure.[2][10]
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid monomer powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum. Key characteristic peaks include:
-
~3400-3300 cm⁻¹ (N-H stretching)
-
~2970-2870 cm⁻¹ (C-H stretching)
-
~1680 cm⁻¹ (C=O stretching of carboxylic acid)
-
~1600-1450 cm⁻¹ (Aromatic C=C bending)
-
~1350-1200 cm⁻¹ (C-N stretching)
-
Visualization of the Monomer Purity Verification Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of the this compound monomer before its use in polymerization.
Caption: Workflow for Monomer Quality Control.
References
- 1. agilent.com [agilent.com]
- 2. Identity determination and purity testing [chemcon.com]
- 3. Fast, inexpensive, and reliable HPLC method to determine monomer fractions in poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Synthesis of 3,5-Bis(ethylamino)benzoic Acid: An Analysis of Methodologies
For researchers, scientists, and drug development professionals, the reproducible synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 3,5-Bis(ethylamino)benzoic acid, a molecule of interest in various research and development applications. Due to a lack of specific published protocols for this exact molecule, this guide presents a detailed examination of the synthesis of its core precursor, 3,5-diaminobenzoic acid, and evaluates established methods for the subsequent N,N'-diethylation, providing a framework for a reproducible synthetic strategy.
I. Synthesis of the Precursor: 3,5-Diaminobenzoic Acid
The primary and most well-documented route to 3,5-diaminobenzoic acid begins with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by the reduction of the nitro groups.
Protocol 1: Nitration of Benzoic Acid
A common method for the dinitration of benzoic acid involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.
Experimental Protocol:
-
Benzoic acid is dissolved in concentrated sulfuric acid.
-
Fuming nitric acid is added portion-wise while maintaining a controlled temperature.
-
The reaction mixture is heated to drive the reaction to completion.
-
The product, 3,5-dinitrobenzoic acid, is isolated by pouring the reaction mixture onto ice, followed by filtration and washing.
Protocol 2: Reduction of 3,5-Dinitrobenzoic Acid
The reduction of the dinitro compound to the corresponding diamine can be achieved through catalytic hydrogenation.
Experimental Protocol:
-
3,5-Dinitrobenzoic acid is dissolved in a suitable solvent, such as an aqueous sodium hydroxide solution.
-
A catalyst, typically palladium on carbon (Pd/C), is added to the mixture.
-
The reaction is carried out under a hydrogen atmosphere at a specified temperature and pressure.
-
Upon completion, the catalyst is filtered off, and the 3,5-diaminobenzoic acid is precipitated by adjusting the pH of the filtrate.
Table 1: Comparison of Synthesis Steps for 3,5-Diaminobenzoic Acid
| Step | Reagents | Typical Yield | Typical Purity | Key Considerations |
| Nitration | Benzoic acid, Fuming Nitric Acid, Concentrated Sulfuric Acid | 72% | 99% | Highly exothermic reaction requiring careful temperature control. Use of corrosive and hazardous reagents. |
| Reduction | 3,5-Dinitrobenzoic acid, H₂, Pd/C, NaOH (aq) | 95.7% | High | Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
II. N,N'-Diethylation of 3,5-Diaminobenzoic Acid: A Comparative Overview of Potential Methods
Method A: Reductive Amination with Acetaldehyde
Reductive amination offers a controlled method for N-alkylation and is a strong candidate for the synthesis of this compound. This process involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an imine, which is then reduced in situ to the corresponding ethylamine.
Proposed Experimental Protocol:
-
3,5-Diaminobenzoic acid is dissolved in a suitable solvent, such as methanol or dichloroethane.
-
Acetaldehyde (2 equivalents) is added to the solution.
-
A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is added portion-wise.
-
The reaction is stirred at room temperature until completion.
-
The product is isolated through an aqueous workup and purification by chromatography or recrystallization.
Method B: Direct Alkylation with Ethyl Halides
Direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base is another potential route. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium salts.
Proposed Experimental Protocol:
-
3,5-Diaminobenzoic acid is dissolved in a polar aprotic solvent such as DMF or acetonitrile.
-
A non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, is added.
-
An excess of an ethyl halide (e.g., ethyl iodide) is added, and the mixture is heated.
-
The reaction progress is monitored, and upon completion, the product is isolated by extraction and purified.
Table 2: Comparison of Potential N,N'-Diethylation Methods
| Method | Reagents | Advantages | Disadvantages |
| Reductive Amination | 3,5-Diaminobenzoic acid, Acetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity for mono- and di-alkylation, milder reaction conditions. | Requires stoichiometric amounts of the reducing agent. |
| Direct Alkylation | 3,5-Diaminobenzoic acid, Ethyl Halide, Base | Potentially simpler procedure. | Prone to over-alkylation, leading to a mixture of products and lower yields of the desired compound. Use of toxic alkylating agents. |
III. Logical Workflow for Synthesis
The overall synthetic strategy can be visualized as a two-stage process, with the choice of N,N'-diethylation method being a critical decision point.
Caption: Synthetic workflow for this compound.
IV. Conclusion and Recommendations
Based on the analysis of established synthetic methodologies, the most promising and reproducible route to this compound involves a two-step sequence:
-
Synthesis of 3,5-Diaminobenzoic Acid: The nitration of benzoic acid followed by catalytic hydrogenation of the resulting 3,5-dinitrobenzoic acid is a well-established and high-yielding process.
-
N,N'-Diethylation: Reductive amination of 3,5-diaminobenzoic acid with acetaldehyde is the recommended method due to its anticipated higher selectivity and milder reaction conditions, which are likely to minimize the formation of byproducts compared to direct alkylation.
For researchers aiming to synthesize this compound, the development and optimization of the reductive amination step using 3,5-diaminobenzoic acid as the starting material would be a critical focus. Careful control of stoichiometry and reaction conditions will be essential to achieve a high yield and purity of the final product. The direct alkylation route, while seemingly simpler, carries a significant risk of producing a complex mixture of products, making it a less desirable option for achieving a reproducible synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
